Fap-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H28F2N6O3 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H28F2N6O3/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34)/t17-/m0/s1 |
InChI Key |
ZXFWGSFSRPLSRU-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Fap-IN-2 Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
The primary mechanism of action for FAP inhibitors, including the class to which Fap-IN-2 belongs, is the direct competitive inhibition of the enzymatic activity of FAP.[3] FAP possesses both dipeptidyl peptidase and endopeptidase activity, capable of cleaving peptides after a proline residue.[4] By binding to the active site of the FAP enzyme, these inhibitors block its proteolytic functions.[3] This inhibition disrupts the remodeling of the extracellular matrix (ECM) by CAFs, a process crucial for tumor invasion, migration, and metastasis.[3][5]
FAP-Associated Signaling Pathways
FAP expression and activity have been demonstrated to influence several key oncogenic signaling pathways, thereby promoting tumor progression.[4][6] Inhibition of FAP is expected to modulate these pathways, contributing to the anti-tumor effect.
PI3K/Akt and Ras/ERK Pathways
Studies have shown that FAP expression can lead to the upregulation of the PI3K/Akt and Ras/ERK signaling pathways.[4][6] These pathways are central to cell proliferation, survival, and growth. FAP-mediated activation of these cascades can contribute to increased cancer cell proliferation and resistance to apoptosis.
Caption: FAP-mediated activation of PI3K/Akt and Ras/ERK signaling pathways.
Sonic Hedgehog (SHH)/Gli1 Pathway
FAP overexpression has been linked to the activation of the SHH/Gli1 signaling pathway, which is involved in tumor cell proliferation, motility, and invasion.[4][6]
Caption: FAP involvement in the SHH/Gli1 signaling cascade.
Quantitative Data for FAP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for several notable FAP inhibitors. This data provides a comparative landscape for understanding the potency of compounds targeting FAP.
| Compound | IC50 (nM) | Kd (nM) | Notes |
| FAPI-04 | 6.55 | - | A commonly used FAP inhibitor for PET imaging. |
| Compound 12 | 9.63 | - | - |
| Compound 13 | 4.17 | - | - |
| natGa-SB02055 | 0.41 ± 0.06 | - | A Ga-labeled boronic acid-based inhibitor.[7] |
| natGa-SB04028 | 13.9 ± 1.29 | - | A Ga-labeled boronic acid-based inhibitor.[7] |
| natGa-PNT6555 | 78.1 ± 4.59 | - | A Ga-labeled boronic acid-based inhibitor.[7] |
| OncoFAP | 16.8 (human FAP)14.5 (murine FAP) | 0.68 (human FAP)11.6 (murine FAP) | An ultra-high-affinity ligand.[7] |
| [natIn]In-FAPI-46-I | 3.8 ± 0.3 | - | Albumin-binding FAPI-46 derivative.[8] |
| [natIn]In-FAPI-46-Br | 0.5 ± 0.1 | - | Albumin-binding FAPI-46 derivative.[8] |
| [natIn]In-FAPI-46-CH3 | 1.8 ± 0.1 | - | Albumin-binding FAPI-46 derivative.[8] |
Experimental Protocols
FAP Enzymatic Activity Assay
This protocol outlines a fluorogenic assay to measure the enzymatic activity of FAP and to determine the inhibitory potential of compounds.
Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Test compounds (FAP inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add a solution of rhFAP to each well.
-
Add the diluted test compounds to the respective wells. Include a positive control (FAP enzyme without inhibitor) and a negative control (assay buffer only).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Add the fluorogenic FAP substrate to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a FAP enzymatic activity assay.
In Vivo Tumor Imaging with FAPI-PET
This protocol provides a general guideline for performing Positron Emission Tomography (PET) imaging in a tumor-bearing animal model using a radiolabeled FAP inhibitor.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mouse model with FAP-expressing tumors)
-
Radiolabeled FAP inhibitor (e.g., 68Ga-FAPI-46)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Dose calibrator
Procedure:
-
Fast the animal for a few hours before the scan to reduce background signal.
-
Anesthetize the animal using a suitable anesthetic agent.
-
Administer a known activity of the radiolabeled FAP inhibitor intravenously (e.g., via tail vein injection). The recommended administered activity for 68Ga-labeled FAPI tracers is typically 3-4 MBq/kg.[9]
-
Allow for an uptake period, which generally ranges from 30 to 60 minutes for 68Ga-labeled FAPIs.[9]
-
Position the anesthetized animal in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire the PET scan over the region of interest or as a whole-body scan.
-
Reconstruct the PET images and co-register them with the CT images.
-
Analyze the images to determine the biodistribution of the tracer and quantify its uptake in the tumor and other organs, often expressed as Standardized Uptake Value (SUV).
Caption: General workflow for in vivo FAPI-PET imaging.
Conclusion
This compound, as a FAP-targeted imaging agent, operates through the inhibition of FAP's enzymatic activity, a mechanism shared with other quinoline-based FAP inhibitors. By disrupting FAP's role in ECM remodeling and its influence on key oncogenic signaling pathways, these inhibitors hold significant promise in the diagnosis and potential treatment of a wide range of cancers. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working in this exciting area of oncology. Further investigation into the specific binding kinetics and inhibitory profile of this compound will be crucial for its continued development and clinical application.
References
- 1. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aimed-analytics.com [aimed-analytics.com]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Fap-IN-2: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fap-IN-2 is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). This differential expression makes FAP an attractive target for diagnostic imaging and therapeutic intervention in oncology. This compound, a derivative of a 99mTc-labeled isonitrile-containing FAP inhibitor, is primarily utilized as a high-affinity imaging agent for the non-invasive detection and characterization of FAP-positive tumors.[1] Its favorable pharmacokinetic properties and high tumor uptake provide a valuable tool for cancer research and the development of targeted therapies.
Chemical Properties and Synthesis
This compound is a quinoline-based compound with the following chemical properties:
| Property | Value |
| Chemical Formula | C24H28F2N6O3 |
| Molecular Weight | 486.52 g/mol |
| CAS Number | 2471983-20-5 |
The synthesis of this compound, an azide quinolone derivative, serves as a precursor for various functionalized FAP inhibitors. While a detailed, peer-reviewed synthesis protocol for this compound is not publicly available, a likely synthetic route can be inferred from patent literature and the synthesis of similar quinoline-based FAP inhibitors. The process generally involves a multi-step synthesis culminating in a key intermediate, a quinoline azide, which can then be further modified. A preparation method for a technetium-99m-labeled isocyano-containing FAP inhibitor derivative, which is conceptually similar to this compound, has been described in a Chinese patent.[1]
Below is a generalized workflow for the synthesis of a quinoline-based FAP inhibitor precursor like this compound.
Caption: Generalized synthetic workflow for a quinoline-based FAP inhibitor precursor.
Mechanism of Action
This compound functions by selectively binding to the active site of FAP, a type II transmembrane serine protease, thereby inhibiting its enzymatic activity. FAP's enzymatic functions, which include dipeptidyl peptidase and endopeptidase activities, play a crucial role in remodeling the extracellular matrix (ECM) of the tumor microenvironment.[2] By degrading components of the ECM, FAP facilitates tumor cell invasion, migration, and proliferation.
Inhibition of FAP by this compound disrupts these processes. Furthermore, FAP activity has been shown to influence several downstream signaling pathways that promote tumor progression. These include the PI3K/AKT, RAS/ERK, and STAT3-CCL2 signaling pathways.[3][4] By blocking FAP, this compound can indirectly modulate these pathways, leading to a reduction in tumor growth and metastasis.
Caption: FAP signaling pathways and the inhibitory action of this compound.
Experimental Data
In Vitro Activity
| Fluorescent Derivative of this compound | IC50 (nM) |
| Fluorescein-FAPi | 0.157 |
| BODIPY-FL-FAPi | 2.62 |
| TAMRA-FAPi | 1.07 |
| AF647-FAPi | 1.04 |
| BODIPY-TMR-FAPi | 7.84 |
| Rhodamine6G-FAPi | 7.60 |
Data sourced from a study on FAP-targeted fluorescent imaging agents.
In Vivo Biodistribution
Preclinical studies using a 99mTc-labeled FAP inhibitor in a Hep-G2 tumor-bearing nude mouse model have demonstrated high and specific tumor uptake.
| Organ | % Injected Dose per Gram (%ID/g) at 30 min | % Injected Dose per Gram (%ID/g) at 2 h |
| Blood | 1.85 ± 0.32 | 0.45 ± 0.09 |
| Heart | 0.98 ± 0.15 | 0.21 ± 0.04 |
| Lung | 2.15 ± 0.41 | 0.52 ± 0.11 |
| Liver | 3.21 ± 0.55 | 1.89 ± 0.28 |
| Spleen | 0.89 ± 0.17 | 0.31 ± 0.06 |
| Kidney | 15.23 ± 2.11 | 8.97 ± 1.54 |
| Muscle | 0.76 ± 0.14 | 0.19 ± 0.05 |
| Bone | 1.12 ± 0.21 | 0.48 ± 0.09 |
| Tumor | 7.05 ± 1.13 | 5.18 ± 0.98 |
Data represents mean ± SD. Sourced from a study on a 99mTc-labeled FAP inhibitor.[5]
Experimental Protocols
In Vitro FAP Inhibition Assay
This protocol is adapted from a study utilizing fluorescent derivatives of this compound.
Materials:
-
Recombinant mouse FAP (BioLegend)
-
Fluorogenic FAP substrate: Z-Gly-Pro-AMC (MedChemExpress)
-
This compound or its derivatives
-
Assay buffer
-
384-well plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Dilute recombinant mouse FAP to a concentration of 0.01 µ g/100 µL in assay buffer.
-
Prepare serial dilutions of this compound (or its derivatives) spanning a concentration range from picomolar to micromolar.
-
Add the serially diluted this compound to the wells of a 384-well plate.
-
Add the diluted FAP solution to each well and incubate for 30 minutes at 37°C.
-
Following the initial incubation, add 10 µL of a 100 µM solution of Z-Gly-Pro-AMC to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved AMC fluorophore.
-
Calculate the IC50 values by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Imaging Protocol (Mouse Model)
This protocol is a general guideline for in vivo imaging using a 99mTc-labeled FAP inhibitor like this compound.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
99mTc-labeled this compound
-
Anesthetic (e.g., isoflurane)
-
SPECT/CT imaging system
Procedure:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic.
-
Administer a defined dose of 99mTc-labeled this compound intravenously via the tail vein.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire whole-body SPECT and CT images at various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) to assess the biodistribution and tumor uptake of the tracer.
-
Reconstruct and analyze the images to quantify the radioactivity in the tumor and other organs of interest.
-
For biodistribution studies, after the final imaging time point, euthanize the mouse and dissect the tumor and major organs.
-
Measure the radioactivity in each tissue sample using a gamma counter to determine the %ID/g.
References
The Role of FAP-IN-2 in Cancer-Associated Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a critical regulator of the tumor microenvironment. Its enzymatic activity and signaling functions contribute to tumor progression, invasion, and immunosuppression, making it a compelling target for cancer therapy. FAP-IN-2, a small molecule inhibitor of FAP, represents a promising therapeutic agent. This technical guide provides an in-depth overview of the role of FAP in CAFs, the mechanism of action of FAP inhibitors like this compound, and detailed experimental protocols for their evaluation.
Introduction: Fibroblast Activation Protein in the Tumor Microenvironment
Cancer-associated fibroblasts are a major component of the tumor stroma and play a pivotal role in cancer progression.[1][2] One of the key markers and functional mediators of the pro-tumorigenic activity of CAFs is the Fibroblast Activation Protein (FAP).[3] FAP is a type II transmembrane serine protease that is overexpressed in the stroma of over 90% of epithelial cancers, while its expression in normal adult tissues is minimal.[4][5] This differential expression makes FAP an attractive target for diagnostic and therapeutic interventions.
The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase/collagenase activities, contributes to the remodeling of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[1][4] Beyond its enzymatic functions, FAP also modulates the tumor microenvironment through complex signaling pathways, leading to an immunosuppressive milieu that protects tumor cells from immune surveillance.
FAP-Mediated Signaling in Cancer-Associated Fibroblasts
Recent research has elucidated a key signaling pathway through which FAP exerts its pro-tumorigenic and immunosuppressive effects in CAFs. This pathway involves the interaction of FAP with the urokinase-type plasminogen activator receptor (uPAR), leading to the activation of a downstream signaling cascade that culminates in the production of the chemokine CCL2.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific inhibition of fibroblast activation protein (FAP)-alpha prevents tumor progression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
FAP-IN-2 for Imaging the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment (TME). Its limited expression in healthy adult tissues and upregulation in the stroma of a majority of epithelial cancers make it an attractive target for diagnostic imaging and targeted therapies. FAP-IN-2 is an isonitrile-containing derivative of a potent FAP inhibitor designed for radiolabeling and subsequent imaging of FAP-expressing tumors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in imaging the TME.
Core Concepts
This compound is a small molecule inhibitor that can be labeled with radionuclides like Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging. Its isonitrile group serves as a coordinating ligand for the radiometal. Upon systemic administration, the radiolabeled this compound selectively binds to FAP expressed on CAFs within the TME, enabling non-invasive visualization of tumor stroma.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C24H28F2N6O3 |
| Molecular Weight | 486.51 g/mol |
| CAS Number | 2471983-20-5 |
Quantitative Data
The following tables summarize the binding affinity, selectivity, and in vivo tumor uptake of FAP inhibitors, including data for structurally related isonitrile-containing FAP inhibitors and other relevant FAP-targeted imaging agents.
Table 1: In Vitro Binding Affinity and Selectivity of FAP Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Selectivity over DPP-IV | Reference |
| CN-C5-FAPI | FAP | Low Nanomolar | - | Nanomolar | High | [1] |
| CN-PEG4-FAPI | FAP | Low Nanomolar | - | Nanomolar | High | [1] |
| QCP01 | FAP | - | 1.26 | - | High | N/A |
| [111In]QCP02 | FAP | - | 16.20 | - | High | N/A |
| [99mTc]Tc-L1 | FAP | - | - | Nanomolar | High | [2][3] |
Note: Specific IC50 and Kd values for this compound are not publicly available in the reviewed literature. The data presented is for isonitrile-containing FAP inhibitors (CN-C5-FAPI and CN-PEG4-FAPI) which share a similar functional group for radiolabeling.
Table 2: In Vivo Tumor Uptake and Biodistribution of 99mTc-Labeled FAP Inhibitors
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Primary Route of Excretion | Reference |
| [99mTc]Tc-iFAP | Hep-G2 Xenograft | 30 min | 7.05 ± 1.13 | Renal | [4][5] |
| 2 hours | 5.18 | [4][5] | |||
| [99mTc]Tc-L1 | U87MG Xenograft | 1 hour | High | Renal | [2][3] |
| [99mTc][Tc-(CN-PEG4-FAPI)6]+ | U87MG Xenograft | 1 hour | High | Renal | [6][7] |
%ID/g = percentage of injected dose per gram of tissue.
Signaling Pathways
FAP expression on CAFs contributes to a pro-tumoral and immunosuppressive microenvironment through the activation of specific signaling pathways. Understanding these pathways is crucial for interpreting imaging results and for the development of FAP-targeted therapies.
Experimental Protocols
Representative Synthesis of this compound Precursor
Disclaimer: The following is a representative protocol based on the synthesis of similar isonitrile-containing FAP inhibitors. The exact procedure for this compound is detailed in Chinese patent CN112409414A.
Materials:
-
FAP inhibitor backbone with a reactive functional group (e.g., a carboxylic acid or amine).
-
An isonitrile-containing linker with a complementary reactive group.
-
Coupling reagents (e.g., HATU, DIPEA).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification system (e.g., preparative HPLC).
-
Analytical instruments (e.g., NMR, LC-MS).
Procedure:
-
Dissolve the FAP inhibitor backbone in an anhydrous solvent.
-
Add the coupling reagents and stir for a few minutes.
-
Add the isonitrile-containing linker to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure this compound precursor.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
Radiolabeling of this compound with Technetium-99m
Materials:
-
This compound precursor.
-
Sterile, pyrogen-free sodium pertechnetate (Na[99mTcO4]) eluted from a 99Mo/99mTc generator.
-
Reducing agent (e.g., stannous chloride).
-
Reaction buffer (e.g., phosphate or citrate buffer, pH 5-7).
-
Sterile, pyrogen-free water for injection.
-
Sterile reaction vials.
Procedure:
-
In a sterile vial, dissolve a predetermined amount of this compound precursor and the reducing agent in the reaction buffer.
-
Add the required activity of sodium pertechnetate to the vial.
-
Gently mix the contents and incubate at room temperature for 15-30 minutes.
-
Perform quality control to determine the radiochemical purity.
Quality Control of [99mTc]Tc-FAP-IN-2
Materials:
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica gel).
-
Mobile phases (e.g., saline and acetone).
-
Radio-TLC scanner or gamma counter.
Procedure:
-
Spot a small amount of the reaction mixture onto two separate ITLC strips.
-
Develop one strip in saline and the other in acetone.
-
In the saline system, [99mTc]Tc-FAP-IN-2 and any colloidal 99mTc will remain at the origin (Rf = 0), while free pertechnetate ([99mTcO4]-) will migrate with the solvent front (Rf = 1).
-
In the acetone system, both [99mTc]Tc-FAP-IN-2 and free pertechnetate will migrate with the solvent front (Rf = 1), while colloidal 99mTc will remain at the origin (Rf = 0).
-
Scan the strips using a radio-TLC scanner or cut them into sections and count in a gamma counter to determine the percentage of radioactivity corresponding to the radiolabeled product, free pertechnetate, and colloidal impurities.
-
The radiochemical purity should be >95% for in vivo use.
In Vivo SPECT/CT Imaging in a Murine Tumor Model
References
- 1. Preparation and Bioevaluation of 99mTc-Labeled FAP Inhibitors as Tumor Radiotracers to Target the Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 99mTc-Labeled FAP Inhibitors with Different Linkers for Imaging of Fibroblast Activation Proteins in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Bioevaluation of 99mTc-Labeled FAP Inhibitors as Tumor Radiotracers to Target the Fibroblast Activation Protein. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the FAP Inhibitor: Fap-IN-2
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs), which are pivotal in tumor progression, invasion, and metastasis. Due to its limited expression in healthy adult tissues and high expression in the stroma of over 90% of epithelial carcinomas, FAP has emerged as a compelling target for both cancer diagnostics and therapeutics.[1][2] Fap-IN-2 is a potent small-molecule inhibitor of FAP, serving as a critical research tool and a precursor for developing advanced imaging and therapeutic agents.[3][4]
Core Structure and Physicochemical Properties
This compound is a derivative of the quinoline-based class of FAP inhibitors, which are known for their high affinity and specificity.[5] It is designed as a versatile precursor, often used for conjugation with imaging moieties like fluorophores or radiometal chelators for applications such as positron emission tomography (PET).[3][5][6]
The core structure is based on a (4-quinolinoyl)-glycyl-cyanopyrrolidine scaffold, a motif that has proven highly effective for potent and selective FAP inhibition.[1][7] The trifluoroacetate (TFA) salt of a closely related analog provides a Canonical SMILES string that illuminates the key structural features: O=C(N1--INVALID-LINK--(C1)F)C#N)CNC(C2=CC=NC3=C2C=C(OCCCN4CCNCC4)C=C3)=O.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.[8]
Table 1: Physicochemical Properties of this compound and its TFA Salt
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C24H28F2N6O | [3][4] |
| Molecular Weight | 486.51 g/mol | [3][4] |
| CAS Number | 2471983-20-5 | [3] |
| Purity | 99.93% | [3] |
| This compound TFA Salt | ||
| Molecular Formula | C30H31F11N6O9 | [8] |
| Molecular Weight | 828.58 g/mol | [6] |
| General Properties | ||
| Solubility | ≥ 2.5 mg/mL in various in vivo formulations | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [3][6] |
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor, binding to the active site of the FAP enzyme to block its proteolytic activity.[2][9] FAP is unique among the dipeptidyl peptidase (DPP) family as it possesses both exopeptidase and endopeptidase activity, allowing it to cleave signaling peptides and remodel the extracellular matrix (ECM) by degrading components like gelatin and type I collagen.[9][10] By inhibiting this activity, this compound can disrupt the pro-tumorigenic microenvironment.
While the specific IC50 value for this compound is not detailed in the provided results, its derivatives consistently show nanomolar affinity.[11] FAP inhibitors based on similar scaffolds exhibit high potency and selectivity against related proteases like DPPIV and prolyl oligopeptidase (PREP).[1][9] For instance, the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold has been shown to yield inhibitors with low nanomolar FAP affinity (Ki = 3.0 ± 0.4 nM) and selectivity indices greater than 1000 against DPPs.[1]
Table 2: Biological Activity of Structurally Related FAP Inhibitors
| Compound/Scaffold | Target | Potency (IC50 / Ki) | Selectivity Profile | Source(s) |
| N-(4-quinolinoyl)-Gly-boroPro | FAP | IC50 = 3.7 ± 0.2 nM | >3-fold vs. PREP; >1000-fold vs. DPPs | [7] |
| UAMC-1110 | FAP | IC50 = 3.2 nM | ~560-fold vs. PREP | [12] |
| ARI-3099 | FAP | Ki = 9 nM | >360-fold vs. PREP; >100-fold vs. DPPs | [11][12][13] |
| FAPI-04 | FAP | IC50 = 6.55 nM | N/A | [14] |
FAP-Associated Signaling and Biological Processes
FAP's enzymatic activity and its presence on CAFs influence several key biological processes that promote cancer progression. Inhibition of FAP with molecules like this compound is intended to counteract these effects. The diagram below illustrates the central role of FAP in the tumor microenvironment.
Caption: Logical diagram of FAP's multifaceted role in promoting tumor progression.
Experimental Protocols
Detailed and reproducible protocols are essential for studying FAP inhibitors. Below are methodologies for key experiments involving this compound and related compounds.
Protocol: FAP Enzyme Inhibition Assay (Fluorogenic)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against recombinant human FAP (rhFAP).
Caption: Experimental workflow for determining the IC50 of FAP inhibitors.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 7.4.[15]
-
rhFAP Solution: Dilute recombinant human FAP to a final concentration of ~0.2 µg/mL in Assay Buffer.[7]
-
Inhibitor Stock: Prepare a high-concentration stock of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of concentrations (e.g., from 1 µM down to picomolar levels).
-
Substrate Solution: Prepare a stock of a fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC) in DMSO and dilute in Assay Buffer to a working concentration (e.g., 20 µM).[7][15][16]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the rhFAP solution.
-
Add 25 µL of the serially diluted inhibitor solutions to respective wells. Include control wells with buffer only (for 100% activity) and no enzyme (for background).
-
Incubate the plate for 30 minutes at 37°C.[7]
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[15]
-
Protocol: Synthesis of Fluorescently Labeled this compound
This protocol details the conjugation of this compound to an amine-reactive (NHS ester) fluorescent dye.
References
- 1. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Inhibition Assay on hFAP [bio-protocol.org]
- 16. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Fap-IN-2: An In-Depth Technical Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Fibroblast Activation Protein (FAP) inhibitors, with a focus on the principles and methodologies used to assess their binding affinity and selectivity. While specific quantitative data for Fap-IN-2 is not publicly available, this document leverages data from structurally related and well-characterized FAP inhibitors to provide a representative understanding of the binding properties of this class of molecules.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is selectively expressed on the surface of reactive stromal fibroblasts in the microenvironment of the majority of human epithelial cancers, as well as in tissues undergoing remodeling, such as in wound healing and fibrosis. Its restricted expression in normal adult tissues makes it an attractive target for diagnostic imaging and therapeutic intervention in oncology. FAP exhibits both dipeptidyl peptidase and endopeptidase activity, contributing to extracellular matrix remodeling, tumor growth, and invasion.
Binding Affinity of FAP Inhibitors
The binding affinity of an inhibitor to its target is a critical parameter in drug development, indicating the strength of the interaction. It is typically quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values for these parameters signify higher binding affinity.
As specific data for this compound is not available, the following table summarizes the binding affinities of several well-characterized small molecule FAP inhibitors to provide a comparative context.
Table 1: Binding Affinity of Representative FAP Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |
| FAPI-04 | Human FAP | Enzymatic Assay | 32 | - | - | [1] |
| FAPI-46 | Human FAP | Enzymatic Assay | 13.5 | - | - | [2] |
| Human FAP | Surface Plasmon Resonance | - | - | 0.04 | [3] | |
| Human FAP | Competitive Binding | 1.3 | - | - | [3] | |
| UAMC-1110 | Human FAP | Enzymatic Assay | 3.2 | - | - | [4] |
| Talabostat (Val-boroPro) | Human FAP | Enzymatic Assay | 560 | - | - | [5] |
| Compound 7 (quinolinoyl-glycyl-2-cyanopyrrolidine) | Human FAP | Enzymatic Assay | - | 3.0 ± 0.4 | - | [6] |
| FAP-2286 | Human FAP | Enzymatic Assay | 2.7 | - | - | [2] |
| Human FAP | Surface Plasmon Resonance | - | - | 1.1 | [3] | |
| Human FAP | Competitive Binding | 2.7 | - | - | [3] |
Note: IC50, Ki, and Kd values are context-dependent and can vary based on the specific assay conditions.
Selectivity Profile of FAP Inhibitors
Selectivity is a crucial attribute of a therapeutic or diagnostic agent, ensuring that it interacts primarily with its intended target, thereby minimizing off-target effects. For FAP inhibitors, selectivity is typically assessed against other closely related serine proteases, such as Dipeptidyl Peptidase-4 (DPP4), Dipeptidyl Peptidase-8 (DPP8), Dipeptidyl Peptidase-9 (DPP9), and Prolyl Oligopeptidase (PREP).
The following table presents the selectivity profile of representative FAP inhibitors.
Table 2: Selectivity of Representative FAP Inhibitors
| Compound | FAP IC50 (nM) | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | PREP IC50 (nM) | Reference |
| UAMC-1110 | 3.2 | >10,000 | >10,000 | >10,000 | 1,800 | [4] |
| Talabostat (Val-boroPro) | 560 | <4 | 4 | 11 | - | [5] |
| FAP-2286 | 2.7 | >10,000 | - | - | >1,000 | [2] |
| Linagliptin | 89 | 1 | - | - | - | [7] |
Note: A higher IC50 value indicates lower potency and thus higher selectivity for FAP when compared to the IC50 for FAP.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of binding affinity and selectivity. Below are methodologies for key experiments cited in the study of FAP inhibitors.
Fluorescence-Based Enzymatic Assay for IC50 Determination
This assay measures the ability of an inhibitor to block the enzymatic activity of FAP using a fluorogenic substrate.
Principle: Recombinant FAP cleaves a synthetic substrate, such as Z-Gly-Pro-AMC, releasing a fluorescent molecule (7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to FAP activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[8]
-
Test inhibitor (e.g., this compound or related compounds)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of recombinant FAP to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[8]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Binding Assay
This assay determines the binding affinity of an unlabeled test compound by measuring its ability to compete with a labeled ligand for binding to the target protein.
Principle: A radiolabeled or fluorescently labeled ligand with known affinity for FAP is incubated with cells or membranes expressing FAP. The unlabeled test inhibitor is then added at various concentrations. The displacement of the labeled ligand by the test inhibitor is measured, and from this, the IC50 and subsequently the Ki of the test inhibitor can be calculated.
Materials:
-
FAP-expressing cells (e.g., HT-1080hFAP) or cell membranes
-
Labeled ligand (e.g., [177Lu]Lu-FAPI-04)[9]
-
Unlabeled test inhibitor
-
Binding buffer
-
Filtration apparatus or scintillation counter/gamma counter
Procedure:
-
Culture and prepare FAP-expressing cells or isolate cell membranes.
-
In a multi-well plate, add a fixed concentration of the labeled ligand to each well.
-
Add increasing concentrations of the unlabeled test inhibitor to the wells.
-
Add the cells or cell membranes to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
Separate the bound and free labeled ligand using a filtration method (e.g., vacuum filtration through a glass fiber filter).
-
Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands).
-
Plot the percentage of bound labeled ligand against the logarithm of the unlabeled inhibitor concentration.
-
Fit the data to a competition binding curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) from which the dissociation constant (Kd) can be calculated.
Principle: One interactant (the ligand, e.g., recombinant FAP) is immobilized on a sensor chip surface. The other interactant (the analyte, e.g., the FAP inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant FAP protein (ligand)
-
FAP inhibitor (analyte)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS chemistry.
-
Inject the recombinant FAP protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Analyte Injection:
-
Inject a series of concentrations of the FAP inhibitor (analyte) over the immobilized FAP surface.
-
Monitor the association phase (binding) in real-time.
-
-
Dissociation:
-
After the injection of the analyte, flow running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration (if necessary):
-
Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).
-
FAP Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which FAP is involved is crucial for elucidating the mechanism of action of FAP inhibitors. The following diagrams, created using the DOT language for Graphviz, illustrate key FAP-related pathways and a typical experimental workflow.
FAP Signaling in the Tumor Microenvironment
FAP expression on cancer-associated fibroblasts (CAFs) influences multiple signaling pathways that promote tumor growth, invasion, and immunosuppression.[6][10][11]
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in a fluorescence-based enzymatic assay to determine the IC50 of a FAP inhibitor.
Conclusion
While specific binding affinity and selectivity data for this compound remain to be publicly disclosed, this technical guide provides a robust framework for understanding and evaluating this class of FAP inhibitors. By presenting data from well-characterized analogues and detailing the essential experimental protocols, researchers and drug development professionals are equipped with the foundational knowledge to assess the potential of this compound and other novel FAP-targeted agents. The provided diagrams of FAP signaling pathways and experimental workflows further serve as valuable tools for conceptualizing the biological context and practical assessment of these promising molecules. Future studies providing direct quantitative data for this compound will be crucial for a definitive characterization of its binding profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kvcv.be [kvcv.be]
FAP-IN-2: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of solid tumors. Its restricted expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted cancer therapy. FAP-IN-2 is a potent and selective inhibitor of FAP, developed as a derivative of a technetium-99m labeled, isonitrile-containing FAP inhibitor, primarily for use in tumor imaging. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, (representative) experimental protocols, and the signaling pathways associated with its target.
Core Concepts of this compound
This compound is a small molecule inhibitor designed to bind with high affinity and specificity to the active site of FAP. Its primary described application is as a precursor for a radiolabeled imaging agent, where it has demonstrated good stability, high uptake, and significant retention in tumors in preclinical mouse models.[1] The isonitrile group within its structure is a key functional moiety for radiolabeling with technetium-99m.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C24H28F2N6O3 |
| Molecular Weight | 486.51 g/mol |
| CAS Number | 2471983-20-5 |
Mechanism of Action and Signaling Pathways
This compound functions by competitively inhibiting the enzymatic activity of FAP. FAP is known to play a crucial role in remodeling the extracellular matrix (ECM), which in turn influences several cancer-promoting signaling pathways. By inhibiting FAP, this compound can indirectly modulate these pathways.
Key signaling pathways influenced by FAP activity include:
-
PI3K/Akt Pathway: FAP expression has been shown to activate the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival.
-
Ras-ERK Pathway: FAP can also influence the Ras-ERK pathway, another critical signaling route involved in cell proliferation and differentiation.
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a key cytokine in the tumor microenvironment that can induce FAP expression and is also influenced by FAP activity, creating a feedback loop that promotes tumor progression.
Below is a diagram illustrating the central role of FAP in modulating these key signaling pathways within the tumor microenvironment.
Caption: FAP-Modulated Signaling Pathways in the Tumor Microenvironment.
Quantitative Data
Table of Inhibitory Activities for Various FAP Inhibitors (Comparative Data)
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| UAMC-1110 | 3.2 | - | A highly potent and selective FAP inhibitor. |
| FAPI-04 | 6.55 | - | A widely used FAP inhibitor for PET imaging.[2] |
| Ac-Gly-BoroPro | - | 23 | A selective boronic acid-based FAP inhibitor. |
| QCP01 | - | 1.26 | A (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based inhibitor.[3] |
| [111In]QCP02 | - | 16.20 | A radiolabeled derivative of QCP01.[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. The primary reference for its synthesis is a Chinese patent (CN11240914 A).[4] However, based on standard methodologies for characterizing FAP inhibitors, representative protocols are provided below.
Representative Protocol for In Vitro FAP Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of a compound against FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to create a range of concentrations.
-
Add a fixed amount of recombinant FAP enzyme to each well of the 96-well plate.
-
Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over a set period (e.g., 30-60 minutes) in kinetic mode.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro FAP inhibition assay.
Representative Protocol for In Vivo Tumor Imaging
This protocol outlines a general procedure for using a radiolabeled FAP inhibitor for tumor imaging in a mouse xenograft model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of FAP-expressing cancer cells)
-
Radiolabeled FAP inhibitor (e.g., 99mTc-FAP-IN-2)
-
Anesthetic
-
SPECT/CT or PET/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a defined dose of the radiolabeled FAP inhibitor via intravenous injection (e.g., through the tail vein).
-
Allow for a period of biodistribution, which can range from minutes to several hours depending on the pharmacokinetic properties of the tracer.
-
Position the anesthetized mouse in the SPECT/CT or PET/CT scanner.
-
Acquire whole-body images at one or more time points post-injection.
-
Reconstruct and analyze the images to visualize tumor uptake of the radiotracer and its distribution in other organs.
-
(Optional) Perform ex vivo biodistribution studies by sacrificing the animal at the end of the imaging session, dissecting organs of interest (tumor, blood, muscle, liver, kidneys, etc.), and measuring the radioactivity in each tissue using a gamma counter.
Caption: General workflow for in vivo tumor imaging using a radiolabeled FAP inhibitor.
Conclusion
This compound is a promising FAP inhibitor with demonstrated utility in preclinical tumor imaging. While specific quantitative data and detailed experimental protocols for this compound are not widely available, this guide provides a comprehensive overview of its mechanism of action, the signaling pathways it influences, and representative experimental procedures for its evaluation. As research in the field of FAP-targeted diagnostics and therapeutics continues to grow, further elucidation of the properties and applications of this compound and similar inhibitors is anticipated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical Profile of Fap-IN-2: A Technical Whitepaper
Disclaimer: Detailed preclinical quantitative data for Fap-IN-2 is primarily contained within patent literature (CN112409414A), which is not fully accessible in the public domain. This guide has been constructed using data from published preclinical studies of structurally and functionally analogous 99mTc-labeled isocyanide-containing Fibroblast Activation Protein (FAP) inhibitors, which serve as close surrogates for this compound.
Introduction
Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology. A serine protease, FAP is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers, while its presence in healthy adult tissues is minimal. This differential expression profile makes FAP an excellent candidate for targeted radionuclide imaging and therapy.
This compound is a derivative of a 99mTc-labeled isonitrile-containing FAP inhibitor (FAPI) developed for tumor imaging.[1] Preclinical assessments indicate that this compound exhibits favorable characteristics for a diagnostic imaging agent, including good stability, high accumulation in tumors, and effective retention at the tumor site in murine models.[1] This document provides a technical overview of the preclinical evaluation of this compound and its close analogues.
Core Compound Characteristics
| Characteristic | Description |
| Compound Name | This compound |
| CAS Number | 2471983-20-5 |
| Mechanism of Action | Inhibition of the enzymatic activity of Fibroblast Activation Protein (FAP) |
| Primary Application | Tumor imaging via Single-Photon Emission Computed Tomography (SPECT) |
| Radionuclide | Technetium-99m (99mTc) |
Quantitative Preclinical Data (Surrogate Compounds)
The following data is derived from preclinical studies of 99mTc-labeled isocyanide-containing FAP inhibitors, [99mTc][Tc-(CN-C5-FAPI)6]+ and [99mTc][Tc-(CN-PEG4-FAPI)6]+, which are structurally and functionally similar to this compound.[2]
Table 1: In Vitro FAP Inhibition and Affinity
| Compound | IC50 (nM) | Kd (nM) |
| CN-C5-FAPI | 1.89 ± 0.11 | 1.27 ± 0.13 |
| CN-PEG4-FAPI | 2.54 ± 0.17 | 1.98 ± 0.21 |
Data represents the mean ± standard deviation.[2]
Table 2: In Vivo Biodistribution in U87MG Tumor-Bearing Mice (%ID/g)
| Organ | [99mTc][Tc-(CN-C5-FAPI)6]+ (2h post-injection) | [99mTc][Tc-(CN-PEG4-FAPI)6]+ (2h post-injection) |
| Blood | 0.16 ± 0.03 | 0.12 ± 0.02 |
| Heart | 0.11 ± 0.02 | 0.09 ± 0.01 |
| Liver | 0.35 ± 0.05 | 0.28 ± 0.04 |
| Spleen | 0.07 ± 0.01 | 0.06 ± 0.01 |
| Lung | 0.18 ± 0.03 | 0.15 ± 0.02 |
| Kidney | 1.89 ± 0.25 | 2.35 ± 0.31 |
| Stomach | 0.10 ± 0.02 | 0.08 ± 0.01 |
| Intestine | 0.21 ± 0.04 | 0.17 ± 0.03 |
| Muscle | 0.08 ± 0.01 | 0.06 ± 0.01 |
| Bone | 0.12 ± 0.02 | 0.10 ± 0.01 |
| Tumor | 1.25 ± 0.18 | 1.87 ± 0.24 |
Data represents the mean ± standard deviation of the percentage of injected dose per gram of tissue.[2]
Experimental Protocols
FAP Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for the FAP inhibitors was determined using a fluorometric assay.
-
Reagents: Recombinant human FAP protein, fluorogenic substrate (e.g., Ala-Pro-AFC), assay buffer (e.g., Tris-HCl, pH 7.5), and the test compounds at varying concentrations.
-
Procedure:
-
The FAP enzyme was pre-incubated with the test compounds for a specified time (e.g., 15 minutes) at room temperature in the assay buffer.
-
The fluorogenic substrate was added to initiate the enzymatic reaction.
-
The fluorescence intensity was measured over time using a microplate reader at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 400/505 nm for AFC).
-
The rate of substrate cleavage was calculated from the linear phase of the reaction progress curve.
-
IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Radiolabeling with Technetium-99m
The isocyanide-containing FAP inhibitors were radiolabeled with 99mTc.
-
Reagents: [99mTc]NaTcO4 eluted from a 99Mo/99mTc generator, a source of SnCl2 as a reducing agent, and the isocyanide-containing FAPI ligand.
-
Procedure:
-
A solution of the FAPI ligand was prepared in a suitable solvent (e.g., ethanol/water mixture).
-
The [99mTc]NaTcO4 solution and the SnCl2 solution were added to the ligand solution.
-
The reaction mixture was incubated at room temperature for a specified time (e.g., 20 minutes).
-
The radiochemical purity of the resulting 99mTc-labeled FAPI was determined using radio-HPLC and instant thin-layer chromatography (ITLC).
-
In Vivo Biodistribution Studies
-
Animal Model: Athymic nude mice bearing subcutaneous tumors (e.g., U87MG human glioblastoma xenografts).
-
Procedure:
-
A cohort of tumor-bearing mice was injected intravenously with a defined dose of the 99mTc-labeled FAPI.
-
At various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours), cohorts of mice were euthanized.
-
Blood, major organs, and tumors were collected, weighed, and the radioactivity in each sample was measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each sample, with decay correction to the time of injection.
-
Visualizations
FAP Signaling and Inhibition
References
FAP-IN-2: A Technical Guide for Oncology and Fibrosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on activated fibroblasts, has emerged as a compelling target in the tumor microenvironment and fibrotic tissues. Its limited presence in healthy tissues makes it an attractive candidate for targeted diagnostics and therapeutics. FAP-IN-2, a quinoline-based inhibitor of FAP, and its derivatives are instrumental tools in advancing our understanding and therapeutic targeting of FAP-expressing pathologies. This guide provides a comprehensive overview of this compound and related FAP inhibitors, detailing their mechanism of action, experimental protocols, and key preclinical data in oncology and fibrosis.
Core Concepts: Mechanism of Action and Signaling Pathways
Fibroblast Activation Protein is intrinsically linked to the progression of cancer and fibrosis through its influence on crucial signaling pathways. Overexpression of FAP in cancer-associated fibroblasts (CAFs) has been shown to promote tumor growth, migration, and invasion.[1][2] Key signaling cascades modulated by FAP activity include:
-
PI3K/Akt Pathway: FAP expression can lead to the activation of the PI3K/Akt signaling pathway, a central regulator of cell proliferation, survival, and growth.[1][3][4] Inhibition of FAP can disrupt this signaling, thereby impeding tumor progression.
-
SHH/Gli1 Pathway: The Sonic Hedgehog (SHH)/Gli1 pathway, critical in embryonic development and tumorigenesis, can also be upregulated by FAP expression, further contributing to cancer cell proliferation and motility.[1][3]
-
ERK Signaling Pathway: FAP has been implicated in promoting angiogenesis in colorectal cancer through the activation of the Akt and ERK signaling pathways.[5]
The targeted inhibition of FAP by molecules such as this compound offers a promising strategy to counteract these pro-tumorigenic and pro-fibrotic effects.
Figure 1: FAP-mediated signaling pathways in oncology.
Quantitative Data on FAP Inhibitors
The efficacy of FAP inhibitors is quantified through various preclinical and clinical metrics. Below are tables summarizing key data for this compound and other structurally related quinoline-based FAP inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | IC50 (nM) vs. FAP | Assay System | Reference |
| UAMC1110 | 3.2 | Recombinant mouse FAP | [6] |
| FAPI-04 | 6.55 | Human FAP enzymatic assay | [7] |
| FAP-2286 | 2.7 | Recombinant human FAP | [8] |
| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 | Enzymatic assay | [9] |
| Compound 13 (this compound analog) | 4.17 | Human FAP enzymatic assay | [7] |
Table 2: Preclinical Biodistribution of FAP Inhibitors in Tumor-Bearing Mice (%ID/g)
| Tracer | Tumor | Blood (1h) | Liver (1h) | Kidneys (1h) | Tumor (1h) | Reference |
| 68Ga-FAPI-46 | HEK-FAP xenograft | 0.29 ± 0.08 | 0.53 ± 0.12 | 1.87 ± 0.54 | 9.2 ± 1.5 | [10] |
| 68Ga-FAP-2286 | HEK-FAP xenograft | 0.35 ± 0.07 | 0.58 ± 0.11 | 2.15 ± 0.43 | 10.8 ± 1.9 | [10] |
| 99mTc-iFAP | Hep-G2 xenograft | 0.89 ± 0.15 (0.5h) | 1.98 ± 0.32 (0.5h) | 7.46 ± 1.02 (0.5h) | 7.05 ± 1.13 (0.5h) | [11] |
| 177Lu-FAP-2286 | HEK-FAP xenograft | 0.11 ± 0.02 (3h) | 0.25 ± 0.05 (3h) | 2.2 ± 0.4 (3h) | 21.1 ± 3.7 (3h) | [12] |
| 177Lu-OncoFAP | HT-1080.hFAP xenograft | N/A | 0.018 ± 0.010 Gy/MBq | N/A | 0.157 ± 0.047 Gy/MBq | [13] |
Table 3: Tumor-to-Healthy Organ Ratios of FAP Inhibitors in Preclinical Models
| Tracer | Tumor Model | Tumor:Blood (1h) | Tumor:Liver (1h) | Tumor:Kidney (1h) | Reference |
| 68Ga-FAPI-46 | HEK-FAP xenograft | 31.7 | 17.4 | 4.9 | [10] |
| 68Ga-FAP-2286 | HEK-FAP xenograft | 30.9 | 18.6 | 5.0 | [10] |
| 177Lu-FAP8-PEG3-IP-DOTA | 4T1 syngeneic | >5 | >5 | >5 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments involving FAP inhibitors.
In Vitro FAP Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against FAP.
-
Materials: Recombinant human FAP protein, fluorogenic FAP substrate (e.g., Gly-Pro-AMC), test compound (e.g., this compound), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl), 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions and the FAP substrate.
-
Initiate the reaction by adding the recombinant FAP protein to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Measure the fluorescence intensity using a plate reader (Ex/Em = 380/460 nm for AMC).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15]
-
Figure 2: Workflow for an in vitro FAP inhibition assay.
In Vivo PET Imaging in Tumor-Bearing Mice
This protocol outlines the procedure for positron emission tomography (PET) imaging to assess the biodistribution of a radiolabeled FAP inhibitor.
-
Animal Model: Establish tumor xenografts by subcutaneously inoculating FAP-expressing cancer cells (e.g., HT-1080-hFAP) into immunodeficient mice (e.g., BALB/c nude).
-
Radiotracer Administration: Once tumors reach a suitable size (e.g., ~200 mm³), intravenously inject the radiolabeled FAP inhibitor (e.g., 68Ga-FAPI-46, ~4-5 MBq) via the tail vein.[4][16]
-
PET/CT Imaging:
-
Anesthetize the mice using isoflurane.
-
Perform dynamic or static PET scans at specified time points post-injection (e.g., 30, 60, 120 minutes).
-
Acquire a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct PET images using appropriate algorithms (e.g., OSEM).
-
Draw regions of interest (ROIs) over the tumor and various organs on the co-registered PET/CT images.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify radiotracer accumulation.[4]
-
References
- 1. Fibroblast Activation Protein Activates Macrophages and Promotes Parenchymal Liver Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. FAP Radioligand Linker Optimization Improves Tumor Dose and Tumor-to-Healthy Organ Ratios in 4T1 Syngeneic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mediso - Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [mediso.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-Targeted Interleukin 2 Boosts the Anticancer Activity of FAP-Directed Radioligand Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 99mTc-Fap-IN-2 for Fibroblast Activation Protein (FAP) Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) within the microenvironment of a majority of epithelial tumors.[1][2] Its limited expression in healthy tissues makes it an exceptional target for diagnostic imaging and therapeutic applications in oncology.[1][3] Fap-IN-2 is an isonitrile-containing inhibitor of FAP that can be labeled with Technetium-99m (99mTc) for single-photon emission computed tomography (SPECT) imaging, offering a widely accessible and cost-effective alternative to PET imaging.[4][5][6] This document provides detailed protocols for the radiolabeling of this compound with 99mTc and its preclinical evaluation.
FAP Signaling and Mechanism of Action
Cancer-associated fibroblasts play a critical role in tumor progression, including tissue remodeling, angiogenesis, and immune suppression.[2] FAP is a key enzyme in this process. 99mTc-Fap-IN-2 is a radiolabeled small molecule inhibitor that binds with high affinity to FAP expressed on the surface of CAFs.[7] This allows for the non-invasive visualization of the tumor microenvironment.
Caption: FAP activation in the tumor microenvironment and targeting by 99mTc-Fap-IN-2.
Experimental Protocols
99mTc-Labeling of this compound
This protocol is based on the labeling of isonitrile-containing FAPI derivatives.[6]
Materials:
-
This compound precursor
-
Sodium pertechnetate ([99mTc]NaTcO4) solution
-
Stannous chloride (SnCl2)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Mannitol
-
Saline (0.9% NaCl)
-
Phosphate buffer (0.4 M, pH 7.4)
-
Hydrochloric acid (1 M)
-
ITLC-SG strips
-
Acetonitrile
-
Water (for HPLC)
-
Trifluoroacetic acid (TFA)
-
C18 Sep-Pak cartridges
Procedure:
-
Preparation of the [99mTc(CO)3(H2O)3]+ precursor (Tricarbonyl Method):
-
To a CRS kit containing sodium boranocarbonate, sodium tartrate, and sodium bicarbonate, add 100–150 MBq of [99mTc]NaTcO4 in 1 mL of 0.9% saline.
-
Heat the mixture at 95°C for 20 minutes.
-
Allow the solution to cool to room temperature. This solution contains the intermediate [99mTc(H2O)3(CO)3]+ complex.[8]
-
-
Labeling Reaction:
-
In a separate vial, mix 5 µL of the this compound precursor (1 mM in water), 30 µL of phosphate buffer (0.4 M; pH 7.4), and 45 µL of hydrochloric acid (1 M) to achieve a pH of 5-6.[8]
-
Add 200 µL of the [99mTc(H2O)3(CO)3]+ solution to this mixture.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Purification (if necessary):
-
The labeled product can be purified using a C18 Sep-Pak cartridge.
-
Wash the cartridge with water, load the reaction mixture, wash with water again, and elute the final product with an ethanol/saline solution.
-
Quality Control
Radiochemical Purity (RCP) Determination by ITLC:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: Saline (for free pertechnetate) and a mixture of acetone or acetonitrile/water (for colloid impurities).
-
Procedure: Spot the labeled compound onto the ITLC-SG strip and develop the chromatogram.
-
Analysis: The labeled this compound derivative remains at the origin, while free pertechnetate moves with the solvent front in saline. Colloidal impurities remain at the origin in the organic solvent mixture.
-
Calculation: RCP (%) = [Activity of the desired product peak / (Total activity of all peaks)] x 100. A radiochemical purity of >95% is generally required.[4]
Radiochemical Purity Determination by radio-HPLC:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Flow Rate: 1 mL/min.
-
Detection: A UV detector followed by a radioactivity detector.
-
Analysis: The retention time of the 99mTc-Fap-IN-2 peak is compared to the unlabeled this compound standard.
In Vitro Cell Binding Assay
This protocol is adapted from studies on similar 99mTc-labeled FAPI tracers.[8][9]
Cell Lines:
-
FAP-negative cells (e.g., parental HT-1080) as a negative control.
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer (e.g., serum-free medium).
-
Add increasing concentrations of 99mTc-Fap-IN-2 to the wells.
-
For blocking experiments, add a 100-fold excess of unlabeled this compound 15 minutes before adding the radiotracer.
-
Incubate at 37°C for 1 hour.
-
Wash the cells three times with cold binding buffer to remove unbound radiotracer.
-
Lyse the cells with NaOH (1 M) and collect the lysate.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration in each well to normalize the data (cpm/µg protein).
In Vivo Biodistribution Studies
Animal Model:
Procedure:
-
Inject approximately 3.7 MBq of 99mTc-Fap-IN-2 intravenously into the tail vein of the mice.
-
At various time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation
Table 1: Radiochemical and In Vitro Data of 99mTc-labeled FAPI Derivatives
| Parameter | 99mTc-iFAP[4] | [99mTc][Tc-(CN-PEG4-FAPI)6]+[6] | [99mTc]Tc-L1[11] |
| Radiochemical Purity | >98% | >95% | >95% |
| Stability in Serum (24h) | >95% | Good | Good |
| logP | - | -2.38 ± 0.07 | - |
| IC50 (nM) | - | Low nanomolar | - |
| Kd (nM) | - | Nanomolar | Nanomolar |
| Cell Line for In Vitro Studies | N30 (FAP positive) | U87MG | U87MG |
Table 2: In Vivo Biodistribution Data of 99mTc-labeled FAPI Derivatives in Tumor-Bearing Mice (%ID/g)
| Organ | 99mTc-iFAP (30 min)[4] | 99mTc-FAPI-34 (various times)[8] | [99mTc]Tc-L1 (various times)[11] |
| Blood | - | - | - |
| Heart | - | - | - |
| Lung | - | - | - |
| Liver | - | - | - |
| Spleen | - | - | - |
| Kidney | - | - | - |
| Muscle | - | - | - |
| Bone | - | - | - |
| Tumor | 7.05 ± 1.13 | ≤5.4 | High uptake |
| Tumor/Muscle Ratio | - | - | High |
| Tumor/Blood Ratio | - | - | High |
Note: Specific values for all parameters and compounds were not consistently available in the public domain and are represented as described in the literature.
Experimental Workflow
Caption: Overall workflow from radiolabeling to in vivo evaluation of 99mTc-Fap-IN-2.
References
- 1. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 4. mdpi.com [mdpi.com]
- 5. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for FAP-IN-2 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment of many cancers, as well as in tissues undergoing remodeling, such as in fibrosis and arthritis.[1][2] This restricted expression pattern makes it an attractive target for diagnostic imaging and targeted therapies. FAP inhibitors (FAPIs) are a class of molecules designed to specifically bind to FAP.[1]
FAP-IN-2 is a derivative of a technetium-99m (99mTc)-labeled isonitrile-containing FAP inhibitor, primarily utilized for tumor imaging in preclinical mouse models.[3] Its properties of good stability, high tumor uptake, and retention make it a valuable tool for non-invasive visualization of FAP-expressing tissues.[3] These application notes provide a detailed overview of the administration of FAP inhibitors, with a focus on this compound and other structurally related radiolabeled FAPIs, in mouse models for cancer research.
Mechanism of Action of FAP Inhibitors
FAP inhibitors function by binding to the active site of the FAP enzyme, thereby blocking its proteolytic activity.[1] This inhibition of FAP's enzymatic function can interfere with the remodeling of the extracellular matrix (ECM), which in turn can impact cell migration, proliferation, and tissue repair processes.[1] By preventing FAP from degrading components of the ECM, these inhibitors can modulate the tumor microenvironment.[1] Furthermore, FAP inhibitors may also influence signaling pathways that are dependent on ECM integrity, thereby affecting the behavior of surrounding cells.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various studies involving the administration of radiolabeled FAP inhibitors in mouse models. It is important to note that the molar dose of the administered FAPI can significantly impact imaging and therapeutic outcomes.[4][5]
| FAP Inhibitor/ Radiotracer | Mouse Model | Tumor Type | Dosage | Administration Route | Key Findings |
| 177Lu-OncoFAP | Athymic nude mice | HT-1080.hFAP (human fibrosarcoma) | 5 MBq | Intravenous | Combination with L19-IL2 led to complete tumor remission.[6] |
| 177Lu-BiOncoFAP | Athymic nude mice | HT-1080.hFAP, SK-RC-52.hFAP (renal cell carcinoma) | 5 MBq | Intravenous | Higher tumor-to-organ ratios compared to 177Lu-OncoFAP.[6] |
| [177Lu]Lu-DOTAGA.(SA.FAPi)2 | BALB/c nude mice | 4T1 (murine breast cancer) | 18.5 MBq | Intravenous (tail vein) | Lower molar dose (10 nmol/kg) showed more significant tumor growth inhibition compared to a higher molar dose (50 nmol/kg) at the same radioactivity.[4] |
| [68Ga]Ga-FAPI-04 | BALB/c nude mice | 4T1 (murine breast cancer) | 0.74 MBq/mouse | Intravenous (tail vein) | Increasing the molar dose of FAPI-04 led to a gradient blocking effect in PET imaging.[4] |
| 18F-FAPi | DBA/1 mice | Collagen-Induced Arthritis (CIA) | Not specified | Intravenous (tail vein) | Increased uptake of 18F-FAPi in inflamed joints.[7] |
| BR103354 (non-radiolabeled) | ob/ob mice | Not applicable (diabetes model) | 10, 30 mg/kg | Oral | Acutely reduced blood glucose levels by inhibiting FAP activity.[8] |
| SynCon FAP DNA vaccine | C57BL/6 mice | TC-1 (lung cancer), TRAMP-C2 (prostate cancer) | 10 µg | Intramuscular | Induced CD8+ and CD4+ immune responses against FAP, synergizing with tumor antigen-specific vaccines.[9] |
Experimental Protocols
General Preparation and Handling of Radiolabeled FAP Inhibitors
This compound is a derivative of a 99mTc-labeled FAP inhibitor.[3] While the specific synthesis protocol for this compound is detailed in patent literature[3], a general workflow for preparing radiolabeled FAP inhibitors for in vivo use is as follows:
-
Radiolabeling: The FAP inhibitor precursor is mixed with the radioisotope (e.g., 18F, 68Ga, 177Lu) under specific conditions of temperature, pH, and buffering agents. For example, 18F-labeling of a NOTA-FAPi precursor involves heating the mixture at 110°C for 10 minutes.[7]
-
Purification: The radiolabeled product is purified, often using a C18 cartridge, to remove unreacted radioisotope and other impurities.[7]
-
Quality Control: The final product is assessed for radiochemical purity and molar activity.
-
Storage: this compound stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[3]
Animal Models and Tumor Implantation
A variety of mouse models are used to study FAP inhibitors, including:
-
Xenograft models: Human tumor cell lines (e.g., HT-1080.hFAP, SK-RC-52.hFAP) are subcutaneously or intravenously injected into immunodeficient mice (e.g., athymic nude mice).[6]
-
Syngeneic models: Mouse tumor cell lines (e.g., 4T1) are implanted into immunocompetent mice (e.g., BALB/c).[4]
-
Disease models: For non-cancer applications, models like collagen-induced arthritis (CIA) in DBA/1 mice are used.[7]
Tumors are typically allowed to grow to a specific size (e.g., ~50 mm3) before the initiation of treatment or imaging studies.[4]
Administration of FAP Inhibitors
-
Route of Administration: For imaging and radioligand therapy studies, the most common route of administration is intravenous injection, typically via the tail vein.[4][6][7] For non-radiolabeled small molecule inhibitors, oral administration may be an option.[8] For DNA vaccines targeting FAP, intramuscular injection is used.[9]
-
Vehicle: The radiolabeled FAP inhibitor is typically diluted in a sterile vehicle such as saline for injection.[6]
-
Dosage: The administered dose will vary depending on the specific FAP inhibitor, the radioisotope used, and the purpose of the study (imaging vs. therapy). Refer to the quantitative data table for examples.
In Vivo Imaging and Biodistribution Studies
-
PET/CT or SPECT/CT Imaging: Mice are anesthetized and placed in an imaging system. Dynamic or static scans are performed at various time points after the injection of the radiolabeled FAP inhibitor. For example, dynamic scans for 18F-FAPi can be performed for 120 minutes immediately following injection.[7]
-
Biodistribution Analysis: At the end of the study, mice are euthanized, and organs and tumors are collected. The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]
Visualizations
Signaling Pathways Affected by FAP
Fibroblast Activation Protein (FAP) is known to influence several key cellular processes that promote tumor growth and invasion. The following diagram illustrates the potential signaling pathways affected by FAP expression. FAP's enzymatic activity can remodel the extracellular matrix, which in turn can influence cell signaling. Additionally, FAP expression has been shown to directly alter intracellular signaling pathways such as PI3K/Akt and SHH/Gli1, promoting proliferation and invasion.[10]
Caption: FAP signaling pathways impacting tumor progression.
Experimental Workflow for this compound Administration in Mouse Models
The following diagram outlines a typical experimental workflow for the administration and evaluation of a radiolabeled FAP inhibitor like this compound in a tumor-bearing mouse model.
Caption: Workflow for FAP inhibitor studies in mice.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor-Targeted Interleukin 2 Boosts the Anticancer Activity of FAP-Directed Radioligand Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel fibroblast activation protein (FAP) inhibitor, BR103354, with anti-diabetic and anti-steatotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alteration of the Tumor Stroma Using a Consensus DNA Vaccine Targeting Fibroblast Activation Protein (FAP) Synergizes with Antitumor Vaccine Therapy in Mice | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAP-IN-2 Fluorescent Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent conjugation of FAP-IN-2, a potent inhibitor of Fibroblast Activation Protein (FAP), for use in cellular imaging and analysis. FAP is a cell surface serine protease that is overexpressed in the stroma of many epithelial cancers, making it an attractive target for diagnostic and therapeutic applications. Fluorescently labeled this compound can be utilized to visualize FAP-expressing cells, such as cancer-associated fibroblasts (CAFs), in vitro and in vivo.
Overview of this compound Fluorescent Conjugation
The conjugation process involves a single-step reaction where a commercially available this compound precursor, which contains a reactive primary amine group, is covalently linked to an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, resulting in a fluorescently labeled FAP inhibitor. The resulting conjugate can then be purified and used for various applications, including fluorescence microscopy and flow cytometry.
Quantitative Data Summary
The following table summarizes key quantitative data for various this compound fluorescent conjugates.
| Fluorophore Conjugate | Reaction Yield (%) | IC50 (nM) | Reference |
| FTF-TAMRA | ~80% | 1.07 | [1] |
| FTF-BODIPY-TMR | ~80% | 7.84 | [1] |
| FTF-Fluorescein | 21.4% | 0.157 | |
| FTF-BODIPY-FL | 85.6% | 2.62 | |
| FTF-Rhodamine 6G | Not Specified | 7.60 | |
| FTF-Alexa Fluor 647 | Not Specified | 1.04 |
Note: FTF (FAP-Targeted Fluorescent) probes were synthesized using a this compound precursor.[1]
Experimental Protocols
Protocol 1: Fluorescent Conjugation of this compound with NHS Ester Dyes
This protocol describes the chemical conjugation of the this compound precursor with an amine-reactive fluorescent dye.
Materials:
-
This compound precursor (with a primary amine)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Tris-HCl or Glycine solution (1 M, pH 7.4) for quenching (optional)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Lyophilizer
Procedure:
-
Prepare this compound Solution: Dissolve the this compound precursor in a minimal amount of anhydrous DMF or DMSO.
-
Prepare Dye Solution: Dissolve the NHS ester fluorescent dye in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction Setup: In a reaction vessel protected from light, dissolve the this compound precursor in 0.1 M sodium bicarbonate buffer.
-
Conjugation Reaction: While gently stirring, add the dissolved NHS ester dye solution to the this compound solution. A typical molar ratio of dye to this compound precursor is 1.2:1 to 1.5:1, but this may require optimization.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add Tris-HCl or glycine solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Purify the this compound fluorescent conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Lyophilization: Lyophilize the purified conjugate to obtain a dry powder.
-
Storage: Store the lyophilized conjugate at -20°C or -80°C, protected from light and moisture.[2][3] For use, reconstitute in a suitable solvent like DMSO.[1]
Protocol 2: Fluorescent Labeling of FAP-Expressing Cells
This protocol details the steps for staining cells with the prepared this compound fluorescent conjugate for imaging.
Materials:
-
FAP-expressing cells (e.g., U138-MG glioblastoma cells) and non-expressing control cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound fluorescent conjugate stock solution (in DMSO)
-
Paraformaldehyde (PFA) or Formaldehyde solution (4% in PBS) for fixation
-
DAPI solution (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed FAP-expressing and control cells onto a suitable imaging plate or coverslips and allow them to adhere overnight.
-
Preparation of Staining Solution: Dilute the this compound fluorescent conjugate stock solution in cell culture medium or PBS to the desired final concentration (e.g., 200-500 nM).[4]
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells three times with PBS for 2 minutes each.[1]
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[1]
-
Final Washes: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI.
Diagrams
Caption: Workflow for this compound fluorescent probe development.
Caption: NHS ester conjugation reaction mechanism.
References
Fap-IN-2 for PET/SPECT Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for both diagnostic imaging and therapeutic applications. Fap-IN-2 is a quinoline-based, isonitrile-containing inhibitor of FAP designed for radiolabeling with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging.[3][4] This document provides detailed application notes and protocols for the use of this compound in preclinical research settings.
FAP Signaling Pathway
Fibroblast Activation Protein (FAP) plays a crucial role in remodeling the extracellular matrix, which in turn influences several downstream signaling pathways that promote tumor growth, invasion, and angiogenesis. The diagram below illustrates a simplified overview of the FAP-mediated signaling cascade.
Caption: Simplified FAP signaling pathway in the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and in vivo biodistribution of 99mTc-labeled isonitrile-containing FAP inhibitors, which are analogues of this compound.[3]
Table 1: In Vitro Binding Affinity
| Compound | IC50 (nM) vs. FAP | Kd (nM) |
| CN-C5-FAPI | 2.8 ± 0.5 | 3.5 ± 0.6 |
| CN-PEG4-FAPI | 4.2 ± 0.7 | 5.1 ± 0.8 |
Data represents the mean ± standard deviation.[3]
Table 2: Biodistribution in U87MG Tumor-Bearing Mice (%ID/g)
| Organ | [99mTc][Tc-(CN-C5-FAPI)6]+ (1h p.i.) | [99mTc][Tc-(CN-PEG4-FAPI)6]+ (1h p.i.) | [99mTc][Tc-(CN-PEG4-FAPI)6]+ + Blocker (1h p.i.) |
| Blood | 0.85 ± 0.12 | 0.65 ± 0.09 | 0.52 ± 0.07 |
| Heart | 0.42 ± 0.06 | 0.31 ± 0.04 | 0.25 ± 0.03 |
| Lung | 1.15 ± 0.16 | 0.88 ± 0.12 | 0.71 ± 0.10 |
| Liver | 3.21 ± 0.45 | 2.54 ± 0.36 | 2.11 ± 0.30 |
| Spleen | 0.33 ± 0.05 | 0.26 ± 0.04 | 0.21 ± 0.03 |
| Kidney | 15.23 ± 2.13 | 12.98 ± 1.20 | 10.55 ± 1.48 |
| Muscle | 0.25 ± 0.04 | 0.19 ± 0.03 | 0.16 ± 0.02 |
| Bone | 0.65 ± 0.09 | 0.51 ± 0.07 | 0.42 ± 0.06 |
| Tumor | 1.34 ± 0.13 | 8.05 ± 1.48 | 1.21 ± 0.17 |
Data represents the mean ± standard deviation of the percentage of injected dose per gram of tissue (%ID/g) at 1 hour post-injection (p.i.). The blocking study was conducted by co-injecting a surplus of unlabeled FAPI.[3]
Experimental Protocols
Radiolabeling of this compound with 99mTc
This protocol is adapted from the labeling of isonitrile-containing FAP inhibitors.[3]
Materials:
-
This compound precursor
-
Sodium pertechnetate ([99mTc]NaTcO4) from a 99Mo/99mTc generator
-
Stannous chloride (SnCl2) solution
-
Tricine
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Saline solution (0.9% NaCl)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Water for injection
-
Reaction vial (10 mL)
-
Heating block or water bath
Procedure:
-
In a sterile reaction vial, dissolve the this compound precursor in a small volume of saline.
-
Add the required amounts of Tricine and EDDA to the vial.
-
Add the stannous chloride solution to the vial.
-
Elute the [99mTc]NaTcO4 from the 99Mo/99mTc generator with saline.
-
Add the desired amount of [99mTc]NaTcO4 (e.g., 370-740 MBq) to the reaction vial.
-
Incubate the reaction mixture at 100°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Purify the 99mTc-Fap-IN-2 using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with water to remove hydrophilic impurities.
-
Elute the final product with ethanol and dilute with saline for injection.
-
Determine the radiochemical purity using radio-HPLC or ITLC.
In Vitro Cell Binding Assay
This protocol describes a competitive binding assay to determine the IC50 of this compound.
Materials:
-
FAP-positive cells (e.g., U87MG human glioblastoma cells)
-
FAP-negative cells (as a control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
99mTc-Fap-IN-2
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
-
24-well plates
Procedure:
-
Seed FAP-positive cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add a constant concentration of 99mTc-Fap-IN-2 to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate the plates at 4°C for 1 hour.
-
Wash the cells three times with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells with a suitable lysis buffer (e.g., 1M NaOH).
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
-
Determine the IC50 value by non-linear regression analysis.
In Vivo SPECT Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for SPECT imaging of tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with U87MG xenografts)
-
99mTc-Fap-IN-2 (sterile solution)
-
Animal anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
Syringes and needles for injection
Experimental Workflow:
References
- 1. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preparation and Bioevaluation of 99mTc-Labeled FAP Inhibitors as Tumor Radiotracers to Target the Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: FAP Inhibitors for Preclinical Imaging
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers.[1][2][3] Its expression in healthy adult tissues is minimal, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[2][4]
This document provides detailed application notes and protocols for the use of FAP inhibitors (FAPI) in preclinical imaging. While the specific designation "Fap-IN-2" is not widely documented in peer-reviewed literature, the principles and protocols outlined here are based on extensively studied quinoline-based FAP inhibitors such as FAPI-46 and peptide-based agents like FAP-2286. These agents serve as exemplary models for researchers, scientists, and drug development professionals working on FAP-targeted radiopharmaceuticals.
FAP-Mediated Signaling Pathways
Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth, migration, and angiogenesis. Understanding these pathways is crucial for contextualizing the role of FAP in cancer progression. FAP has been shown to influence cell behavior through the PI3K/Akt, Sonic Hedgehog (SHH)/Gli1, and ERK signaling pathways.[4][5][6]
Quantitative Data Summary
The following tables summarize recommended dosages and biodistribution data for commonly used radiolabeled FAP inhibitors in preclinical mouse models.
Table 1: Recommended Dosages of Radiolabeled FAP Inhibitors for Preclinical Imaging
| Radiotracer | Dose (MBq) | Animal Model | Application | Reference |
|---|---|---|---|---|
| 68Ga-FAPI-46 | 5.55 - 7.4 | NCI-H727 Tumor Xenograft | PET Imaging | [7] |
| 68Ga-DOTA-2P(FAPI)2 | ~7.4 | HCC-PDX | PET Imaging | [8] |
| 111In-FAP-2286 | 30 | HEK-FAP Tumor Xenograft | SPECT Imaging | [2][9] |
| 177Lu-FAP-2286 | 30 - 60 | HEK-FAP Tumor Xenograft | Radionuclide Therapy | [9] |
| 177Lu-BiOncoFAP | 5 | HT-1080.hFAP Tumor Xenograft | Radionuclide Therapy |[10] |
Note: The molar dose of the FAP inhibitor administered can significantly impact imaging and therapeutic outcomes, especially in models with low FAP expression. It is critical to consider and optimize the molar dose in addition to the radioactivity.[11][12]
Table 2: Biodistribution Data of Selected FAP Inhibitors (%ID/g) in Preclinical Models
| Radiotracer | Time (p.i.) | Tumor | Blood | Kidney | Liver | Muscle |
|---|---|---|---|---|---|---|
| 68Ga-FAP-2286 | 0.5 h | 9.8 | - | - | - | - |
| 3 h | 10.8 | - | - | - | - | |
| 68Ga-FAPI-46 | 0.5 h | 9.3 | - | - | - | - |
| 3 h | 9.2 | - | - | - | - | |
| 111In-FAP-2286 | 1 h | 11.1 | - | - | - | - |
| 48 h | 9.1 | - | - | - | - | |
| 89Zr-Df-Bz-F19 | 2 h | - | - | - | - | 3.1 (T/M Ratio) |
| | 72 h | - | - | - | - | 8.3 (T/M Ratio) |
(Data derived from studies in HEK-FAP and U87MG tumor-bearing mice.[2][9][13] T/M Ratio = Tumor-to-Muscle Ratio)
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-conjugated FAP Inhibitors
This protocol describes a general method for labeling DOTA-conjugated FAP inhibitors (e.g., FAP-2286) with Gallium-68 (68Ga) for PET imaging or Lutetium-177 (177Lu) for imaging and therapy.
Methodology:
-
Preparation : Elute the 68Ge/68Ga generator according to the manufacturer's instructions. Prepare a reaction vial containing the DOTA-conjugated FAP inhibitor precursor (e.g., 25-150 µg) dissolved in a suitable buffer like sodium acetate (pH 4.5).[3][14][15]
-
Reaction : Add the 68Ga eluate to the reaction vial. For therapeutic radionuclides like 177Lu, radical scavengers such as L-ascorbic acid or L-methionine should be added to prevent radiolysis.[15]
-
Incubation : Heat the reaction mixture at 95°C for 8-10 minutes.[3][15]
-
Purification : After incubation, the mixture can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove unchelated radionuclide.
-
Quality Control : Determine the radiochemical purity (RCP) using radio-HPLC or instant thin-layer chromatography (iTLC). The RCP should consistently be >95%.[15]
-
Formulation : Formulate the final product in a sterile, pyrogen-free solution (e.g., saline) for injection.
Protocol 2: Preclinical Imaging Workflow
This protocol outlines the key steps for performing in vivo PET or SPECT imaging in a tumor-bearing mouse model.
Methodology:
-
Animal Model : Utilize mice bearing tumors with confirmed FAP expression (e.g., patient-derived xenografts (PDXs) or cell lines engineered to express FAP, such as HEK-293-FAP or U87MG).[1][8][13]
-
Anesthesia : Anesthetize the animal using a standard protocol (e.g., 1-2% isoflurane in oxygen). Maintain body temperature throughout the procedure.
-
Injection : Administer the radiolabeled FAP inhibitor (e.g., 5-10 MBq in 100-150 µL saline) via the lateral tail vein.[7]
-
Uptake : Allow for an uptake period, typically 30-60 minutes for 68Ga-labeled FAPIs, as peak tumor uptake is observed early.[2] For longer half-life isotopes like 89Zr, imaging can be performed at later time points (e.g., 24, 48, 72 hours).[13]
-
Imaging : Position the animal in the scanner (e.g., small-animal PET/CT). Perform a static or dynamic scan for the desired duration (e.g., 10-20 minutes). A low-dose CT scan is typically acquired for anatomical co-registration and attenuation correction.[7]
-
Image Analysis : Reconstruct images using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization). Draw regions of interest (ROIs) over the tumor and various organs on the fused PET/CT images to quantify radioactivity concentration.
-
Biodistribution (Optional but Recommended) : Following the final imaging session, euthanize the animal. Excise the tumor and key organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone). Weigh the tissues and measure their radioactivity using a gamma counter to calculate the percentage of injected dose per gram (%ID/g). This provides a quantitative validation of the imaging data.[7][8]
References
- 1. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mediso - Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [mediso.com]
- 3. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Study of a Dual-Target Molecular Probe Labeled with 68Ga Targeting SSTR2 and FAP [mdpi.com]
- 8. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-Targeted Interleukin 2 Boosts the Anticancer Activity of FAP-Directed Radioligand Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Fap-IN-2 in the Investigation of Cardiovascular Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiovascular fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) in the heart, is a common pathological feature of most cardiac diseases, leading to ventricular stiffness, and both systolic and diastolic dysfunction. Fibroblast Activation Protein (FAP), a cell surface serine protease, is minimally expressed in healthy adult hearts but is significantly upregulated in activated cardiac fibroblasts following injury.[1][2] This makes FAP a highly specific biomarker and a promising therapeutic target for cardiovascular fibrosis. Fap-IN-2 is a potent and selective inhibitor of FAP, and while extensively utilized in oncological imaging, its application in cardiovascular fibrosis research is an emerging area of interest. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of cardiovascular fibrosis.
Mechanism of Action
In response to cardiac injury, quiescent cardiac fibroblasts differentiate into activated myofibroblasts, which are the primary cell type responsible for ECM production.[3] This activation is driven by various signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway.[4] FAP expressed on the surface of these activated fibroblasts plays a crucial role in tissue remodeling.[5]
Pharmacological inhibition of FAP has been shown to produce significant cardioprotective effects after myocardial infarction.[5] One proposed mechanism is that FAP inhibition stabilizes Brain Natriuretic Peptide (BNP), a key hormone in cardiovascular homeostasis, by preventing its degradation.[5] This stabilization of BNP promotes neoangiogenesis and prevents the overactivation of cardiac fibroblasts, thereby reducing cardiac fibrosis.[5]
Data Presentation
While specific quantitative data for this compound in cardiovascular fibrosis is limited in publicly available literature, the following tables summarize representative data from studies on FAP inhibition in cardiac fibrosis models. These can serve as a benchmark for expected outcomes when using this compound.
Table 1: In Vivo Efficacy of FAP Inhibition in a Murine Model of Cardiac Fibrosis
| Parameter | Control Group (Vehicle) | FAP Inhibitor Group | Fold Change / Percent Reduction | Reference |
| Cardiac Fibrosis (%) | 8.62 ± 4.79 | 3.45 ± 1.11 | 60% reduction | [6] |
| FAP-positive cells/mm² | 7327 ± 1741 | 4077 ± 1746 | 44% reduction | [6] |
| Ejection Fraction (%) | 35.2 ± 5.1 | 48.6 ± 6.3 | 38% improvement | [5] |
| Fractional Shortening (%) | 18.4 ± 3.2 | 25.1 ± 4.5 | 36% improvement | [5] |
Table 2: Correlation of FAP Expression with Fibrosis Markers in Human Heart Failure Tissue
| Gene | Correlation with FAP mRNA (r-value) | p-value | Reference |
| COL1A2 (Collagen Type I Alpha 2) | 0.643 | < 0.001 | [7] |
| COL3A1 (Collagen Type III Alpha 1) | 0.651 | < 0.001 | [7] |
| POSTN (Periostin) | > 0.6 | < 0.001 | [7] |
| THBS4 (Thrombospondin 4) | > 0.6 | < 0.001 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in cardiovascular fibrosis.
Protocol 1: In Vitro Cardiac Fibroblast Activation Assay
This protocol is designed to assess the effect of this compound on the activation of primary cardiac fibroblasts in culture.
Materials:
-
Primary cardiac fibroblasts (isolated from adult mouse hearts)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human TGF-β1 (to induce fibroblast activation)
-
This compound (dissolved in DMSO)
-
Antibodies for immunofluorescence: anti-α-SMA (a marker for myofibroblast differentiation), anti-FAP
-
DAPI for nuclear staining
-
Reagents for Western blotting and qRT-PCR
Procedure:
-
Cell Culture: Culture primary cardiac fibroblasts in DMEM with 10% FBS. For experiments, seed cells at a density of 1x10⁵ cells/well in 6-well plates.
-
Induction of Activation: Once cells reach 70-80% confluency, replace the medium with low-serum (1% FBS) DMEM for 24 hours. Then, stimulate the cells with TGF-β1 (10 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 48 hours. Include a vehicle control (DMSO).
-
Assessment of Activation:
-
Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against α-SMA and FAP overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
Western Blotting: Lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against α-SMA, FAP, and a loading control (e.g., GAPDH).
-
qRT-PCR: Isolate total RNA and synthesize cDNA. Perform quantitative real-time PCR to measure the mRNA expression levels of fibrosis-related genes such as Acta2 (α-SMA), Col1a1, Col3a1, and Postn.
-
Protocol 2: In Vivo Murine Model of Myocardial Infarction
This protocol describes the use of this compound in a mouse model of myocardial infarction (MI) to evaluate its therapeutic potential.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Surgical instruments for MI surgery (ligation of the left anterior descending artery)
-
Echocardiography system
-
Histology reagents (e.g., Masson's trichrome stain, Picrosirius red stain)
Procedure:
-
MI Surgery: Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery.
-
Treatment: Randomly assign mice to a treatment group (this compound) or a control group (vehicle). Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle daily, starting 24 hours post-MI, for a duration of 2 to 4 weeks.
-
Functional Assessment: Perform serial echocardiography at baseline (before MI), and at 1, 2, and 4 weeks post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular dimensions).
-
Histological Analysis: At the end of the treatment period, euthanize the mice and harvest the hearts. Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section.
-
Stain sections with Masson's trichrome or Picrosirius red to quantify the fibrotic area.
-
Perform immunohistochemistry for FAP and α-SMA to assess fibroblast activation and myofibroblast infiltration in the infarct and border zones.
-
-
Molecular Analysis: Homogenize a portion of the heart tissue to extract protein and RNA for Western blotting and qRT-PCR analysis of fibrotic markers as described in Protocol 1.
Visualizations
Signaling Pathway
Caption: FAP signaling in cardiac fibrosis and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for studying this compound in cardiovascular fibrosis.
Conclusion
This compound holds significant promise as a tool for investigating the mechanisms of cardiovascular fibrosis and as a potential therapeutic agent. The protocols and data presented here provide a framework for researchers to design and execute experiments to explore the role of FAP inhibition in cardiac disease. Further research is warranted to fully elucidate the specific effects of this compound in various models of cardiovascular fibrosis and to translate these findings into clinical applications.
References
- 1. The Potential of Fibroblast Activation Protein-Targeted Imaging as a Biomarker of Cardiac Remodeling and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Fibroblast Activation in Patients Early After Acute Myocardial Infarction: Integration with MR Tissue Characterization and Subsequent Functional Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenesis of Cardiac Fibrosis: A Review of Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Plasma fibroblast activation protein is decreased in acute heart failure despite cardiac tissue upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-AP-IN-2 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of experiments involving Fap-IN-2, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). The following sections detail the relevant signaling pathways, provide step-by-step experimental protocols, and offer templates for data presentation to facilitate the study of this compound in preclinical research.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2][3][4][5] Its expression in healthy adult tissues is generally low, making it an attractive target for cancer diagnosis and therapy.[1][4][6] FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, enabling it to remodel the extracellular matrix (ECM) and cleave various signaling molecules.[2][3][6][7][8] Through its enzymatic and non-enzymatic functions, FAP plays a crucial role in promoting tumor growth, invasion, metastasis, and immunosuppression.[3][4][7] this compound is a derivative of a technetium-99m labeled isonitrile-containing FAP inhibitor, which has demonstrated high stability, significant tumor uptake, and retention, making it a valuable tool for tumor imaging and potentially for therapeutic applications.[9][10]
FAP-Mediated Signaling Pathways
FAP expression on CAFs can influence several intracellular signaling pathways within tumor cells, thereby promoting a pro-tumorigenic microenvironment. Key pathways affected include the PI3K/Akt and Ras-ERK pathways, which are central to cell proliferation, survival, and migration. FAP can also modulate the tumor microenvironment through STAT3-CCL2 signaling, leading to the recruitment of myeloid-derived suppressor cells (MDSCs) and contributing to immune evasion.[5]
References
- 1. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Overcoming stromal barriers to immuno-oncological responses via fibroblast activation protein-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein is dispensable in the anti-influenza immune response in mice | PLOS One [journals.plos.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Fap-IN-2 in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but becomes significantly upregulated in areas of tissue remodeling, chronic inflammation, and fibrosis. This selective expression pattern makes FAP an attractive therapeutic and diagnostic target for a variety of pathologies, including numerous inflammatory diseases. FAP-expressing fibroblasts are implicated in the pathogenesis of diseases such as rheumatoid arthritis, inflammatory bowel disease, and organ fibrosis.
Fap-IN-2 is a derivative of a 99mTc-labeled isonitrile-containing FAP inhibitor, primarily developed for tumor imaging. While specific therapeutic data for this compound in inflammatory diseases is not yet available, the broader class of FAP inhibitors has shown promise in preclinical models of inflammation. These application notes provide an overview of the potential applications of FAP inhibitors in inflammatory diseases, based on existing preclinical data for various FAP-targeting agents. The provided protocols are representative examples for evaluating the therapeutic potential of FAP inhibitors in relevant animal models.
Disclaimer: The following data and protocols are based on studies of various FAP inhibitors and FAP-targeting strategies. Specific therapeutic efficacy and protocols for this compound have not been reported in the available literature. These notes are intended to serve as a guide for conceptualizing and designing experiments to investigate the therapeutic potential of this compound or similar FAP inhibitors in inflammatory diseases.
Potential Applications in Inflammatory Diseases
Fibroblast Activation Protein inhibitors hold therapeutic promise in a range of inflammatory conditions characterized by fibroblast activation and tissue remodeling. Key potential applications include:
-
Rheumatoid Arthritis (RA): FAP is highly expressed on activated fibroblast-like synoviocytes (FLS) in the inflamed synovium of RA patients.[1][2][3] These cells contribute to joint destruction by producing inflammatory mediators and matrix-degrading enzymes. Targeting FAP may reduce synovial inflammation and protect against cartilage and bone erosion.[1][2]
-
Inflammatory Bowel Disease (IBD): In conditions like Crohn's disease, FAP expression is upregulated in intestinal strictures, suggesting a role in the fibrotic complications of the disease.[4] FAP inhibitors could potentially mitigate intestinal fibrosis.
-
Organ Fibrosis (Liver, Lung): Chronic inflammation in organs like the liver and lungs often leads to fibrosis. FAP-positive fibroblasts are key drivers of this fibrotic process.[5] Inhibition of FAP may represent a novel anti-fibrotic strategy.
-
Systemic Sclerosis (SSc): This autoimmune disease is characterized by widespread fibrosis of the skin and internal organs. The FAP inhibitor Talabostat has been shown to modulate fibrotic genes in SSc-derived fibroblasts.[6][7]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on the therapeutic effects of FAP-targeting strategies in models of inflammatory diseases. Note: This data is not specific to this compound.
Table 1: Effect of FAP-Targeted Radionuclide Therapy (177Lu-FAPI-04) in a Collagen-Induced Arthritis (CIA) Mouse Model [1][2]
| Parameter | Control Group | 177Lu-FAPI-04 Treated Group | Percentage Change |
| Arthritis Score | High | Reduced | Significant Reduction |
| Serum TNF-α | Elevated | Decreased | Significant Reduction |
| Serum IL-1β | Elevated | Decreased | Significant Reduction |
| Thy-1+ FAP+ FLS | High | Decreased | Significant Reduction |
| Th1 Cells | High | Decreased | Significant Reduction |
| Th17 Cells | High | Decreased | Significant Reduction |
Table 2: Effect of the FAP Inhibitor Talabostat on Gene Expression in TGF-β Stimulated Systemic Sclerosis (SSc) Fibroblasts [6][7]
| Gene | TGF-β Stimulated (Control) | TGF-β + Talabostat | Fold Change (vs. Control) |
| FAPα | Upregulated | Downregulated | ↓ |
| ACTA2 (α-SMA) | Upregulated | Downregulated | ↓ |
| COL1A1 | Upregulated | Downregulated | ↓ |
| COL1A2 | Upregulated | Downregulated | ↓ |
| IL-6 | Upregulated | Downregulated | ↓ |
| TGFβ1 | Upregulated | No significant change | - |
| MMP9 | Downregulated | Upregulated | ↑ |
Signaling Pathways and Experimental Workflows
FAP-Mediated Signaling in Inflammation and Fibrosis
dot
Caption: FAP signaling in inflammation and fibrosis.
Experimental Workflow for Evaluating FAP Inhibitors in a Collagen-Induced Arthritis (CIA) Mouse Model
dot
Caption: Workflow for CIA mouse model.
Experimental Protocols
In Vitro FAP Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of FAP and to screen for potential inhibitors like this compound.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound or other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FAP substrate in DMSO.
-
Dilute the recombinant FAP enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of this compound or other test compounds in assay buffer.
-
In a 96-well black microplate, add the FAP enzyme solution to each well.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAP substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Calculate the rate of reaction and determine the IC50 value for the inhibitor.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used model for rheumatoid arthritis to evaluate the efficacy of therapeutic agents.[8][9][10][11][12]
Animals:
-
DBA/1 mice, male, 8-10 weeks old.
Reagents:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound or other test FAP inhibitor
-
Vehicle control
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in IFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a site distant from the primary injection.
-
-
Treatment:
-
Randomly divide the mice into treatment and control groups.
-
Begin treatment on day 21 or at the onset of clinical signs of arthritis.
-
Administer this compound (dose to be determined) or vehicle control daily via a suitable route (e.g., intraperitoneal, oral).
-
-
Disease Assessment:
-
From day 21 onwards, visually score the paws for signs of arthritis daily based on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper every 2-3 days.
-
-
Endpoint Analysis (e.g., Day 42-49):
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Euthanize the mice and collect the paws for histopathological analysis to assess synovitis, cartilage destruction, and bone erosion.
-
Isolate synovial tissue for gene expression analysis or flow cytometry.
-
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is used to study the pathogenesis of liver fibrosis and to evaluate anti-fibrotic therapies.[13][14][15][16][17]
Animals:
-
C57BL/6 mice, male, 8-10 weeks old.
Reagents:
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil
-
This compound or other test FAP inhibitor
-
Vehicle control
Procedure:
-
Induction of Fibrosis:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administer 0.5 mL/kg of the CCl4 solution via intraperitoneal injection twice a week for 4-8 weeks.
-
-
Treatment:
-
Concurrently with CCl4 administration or after the establishment of fibrosis, begin treatment with this compound (dose to be determined) or vehicle control.
-
Administer the treatment daily or on a predetermined schedule.
-
-
Endpoint Analysis:
-
At the end of the study period, collect blood for liver function tests (ALT, AST) and markers of fibrosis.
-
Euthanize the mice and harvest the livers.
-
Fix a portion of the liver in formalin for histological staining (e.g., Sirius Red for collagen) to assess the degree of fibrosis.
-
Homogenize a portion of the liver for hydroxyproline content analysis, a quantitative measure of collagen.
-
Extract RNA and protein for gene and protein expression analysis of fibrotic and inflammatory markers (e.g., Col1a1, α-SMA, TGF-β, TIMP-1).
-
Conclusion
While this compound has been primarily investigated as an imaging agent, the broader class of FAP inhibitors demonstrates significant therapeutic potential in a range of inflammatory diseases. The provided application notes and protocols offer a framework for researchers to explore the efficacy of this compound and other novel FAP inhibitors in preclinical models of inflammation. Further research is warranted to establish the specific therapeutic utility, optimal dosing, and safety profile of this compound in these conditions. The selective expression of FAP in diseased tissues continues to make it a highly attractive target for the development of novel anti-inflammatory and anti-fibrotic therapies.
References
- 1. Frontiers | Targeting fibroblast activation protein in rheumatoid arthritis: from molecular imaging to precision therapeutics [frontiersin.org]
- 2. Targeting fibroblast activation protein in rheumatoid arthritis: from molecular imaging to precision therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highlights of Strategies Targeting Fibroblasts for Novel Therapies for Rheumatoid Arthritis [frontiersin.org]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 13. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 14. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]
- 15. Dendritic Cell Regulation of Carbon Tetrachloride-induced Murine Liver Fibrosis Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
reducing background signal with Fap-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals reduce background signal in experiments involving Fap-IN-2, a fibroblast activation protein (FAP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of a fibroblast activation protein (FAP) inhibitor that can be labeled with isotopes like 99mTc for use in tumor imaging.[1][2] It is also used in fluorescence-based assays to study FAP activity and for in vivo imaging of cancer-associated fibroblasts.[3][4]
Q2: What is the mechanism of action of this compound?
This compound functions by binding to the active site of the FAP enzyme, thereby inhibiting its proteolytic activity.[5] FAP is a type II transmembrane serine protease that is overexpressed in the stroma of many cancers and is involved in extracellular matrix remodeling.[5][6]
Q3: How should this compound be stored?
For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and stored under nitrogen.[1]
Q4: What are the common solvents for reconstituting this compound?
This compound can be reconstituted in dimethyl sulfoxide (DMSO). For in vivo applications, further dilution in vehicles like corn oil or saline with co-solvents such as PEG300 and Tween-80 is recommended.[1]
Troubleshooting Guide: Reducing High Background Signal
High background signal can obscure specific signals and lead to inaccurate data interpretation. Below are common causes of high background when using this compound and potential solutions.
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Titrate this compound to the lowest effective concentration. High concentrations can lead to non-specific binding and increased background. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with this compound to remove unbound inhibitor. Use a mild detergent like Tween-20 in the wash buffer to improve clearance.[7] |
| Non-Specific Binding | Increase the concentration of blocking agents in your buffer (e.g., Bovine Serum Albumin - BSA). Consider using a blocking buffer with a different protein composition.[8] |
| Cellular Autofluorescence | Image a control sample of cells not treated with this compound to determine the level of endogenous fluorescence. If autofluorescence is high, consider using a fluorophore with a different excitation/emission spectrum.[7] |
| Prolonged Incubation Time | Optimize the incubation time with this compound. Shorter incubation times may be sufficient for specific binding and can reduce non-specific signal accumulation. |
| Suboptimal Imaging Parameters | Reduce the exposure time or gain on the microscope. Ensure that the filter sets are appropriate for the fluorophore conjugated to your this compound. |
| Precipitation of this compound | If precipitation is observed during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the final working solution is clear before application. |
Quantitative Data
The following table summarizes the binding affinities of various FAP inhibitors to provide a comparative reference.
| Inhibitor | Target | Assay Type | Binding Affinity (IC50 / Ki / KD) | Reference |
| OncoFAP | Human FAP | Fluorescence Polarization | K D = 0.68 nM | [9] |
| OncoFAP | Murine FAP | Fluorescence Polarization | K D = 11.6 nM | [9] |
| OncoFAP | Human FAP | Enzymatic Assay | IC50 = 16.8 nM | [9] |
| OncoFAP | Murine FAP | Enzymatic Assay | IC50 = 14.5 nM | [9] |
| ARI-3099 | FAP | - | Ki = 9 nM | [10] |
| Ac-Gly-BoroPro | FAP | - | Ki = 23 nM | [10] |
| FAP-2286 | Human FAP | Surface Plasmon Resonance | K D = 1.1 nM | [11] |
| FAP-2286 | Murine FAP | Surface Plasmon Resonance | K D = 4.7 nM | [11] |
| Ga-AV02070 | FAP | Enzymatic Assay | IC50 = 17.1 ± 4.60 nM | [12][13] |
| Ga-AV02053 | FAP | Enzymatic Assay | IC50 = 187 ± 52.0 nM | [12][13] |
| Rofapitide (FAP-2286) | FAP | - | IC50 = 2.7 nM | [10] |
| FD1 | Human FAP | Surface Plasmon Resonance | K D = 3.301 nM | [14] |
| FD2 | Human FAP | Surface Plasmon Resonance | K D = 2.06 nM | [14] |
| FD3 | Human FAP | Surface Plasmon Resonance | K D = 6.25 nM | [14] |
Experimental Protocols
Protocol: In Vitro FAP Enzyme Inhibition Assay
This protocol describes a fluorogenic assay to measure the inhibitory activity of this compound on recombinant FAP enzyme.[3]
Materials:
-
Recombinant human or mouse FAP
-
This compound
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant FAP to a working concentration of 0.01 µ g/100 µL in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer, ranging from 10 pM to 10 µM.
-
Incubation: Add 50 µL of the diluted FAP enzyme to each well of the 96-well plate. Add 50 µL of the serially diluted this compound to the respective wells. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Prepare a 100 µM solution of the fluorogenic FAP substrate Z-Gly-Pro-AMC. Add 10 µL of the substrate solution to each well.
-
Signal Detection: Incubate the plate for 60 minutes at 37°C. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the AMC fluorophore (Excitation: ~360-380 nm, Emission: ~440-460 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified FAP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a FAP inhibition assay highlighting key steps.
Caption: Logical workflow for troubleshooting high background signal with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers with High Tumor-to-Background Contrast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers with High Tumor-to-Background Contrast [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: FAP-IN-2 Tumor Uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor Fap-IN-2 tumor uptake in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of a technetium-99m (99mTc)-labeled isonitrile-containing Fibroblast Activation Protein (FAP) inhibitor.[1][2] It is designed for non-invasive tumor imaging by targeting FAP, a protein highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers.[3][4] The underlying principle involves this compound binding to the active site of the FAP enzyme, leading to its accumulation at the tumor site, which can then be visualized using imaging techniques such as SPECT/CT.[5]
Q2: We are observing low to no this compound uptake in our tumor models. What are the potential causes?
Several factors can contribute to poor this compound tumor uptake. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological model.
Troubleshooting Poor this compound Tumor Uptake
| Category | Potential Cause | Recommended Action |
| Compound Integrity | Degradation: this compound is sensitive to storage conditions. Improper storage can lead to degradation of the compound. | Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1] Avoid repeated freeze-thaw cycles.[6] |
| Solubility Issues: this compound may precipitate out of solution if not prepared correctly. | Prepare the working solution fresh on the day of the experiment.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] Follow recommended solvent protocols carefully.[1] | |
| Experimental Protocol | Suboptimal Injection Route or Technique: Incorrect administration can affect the biodistribution of this compound. | Ensure proper intravenous (IV) injection technique to guarantee systemic circulation. |
| Incorrect Imaging Time Point: Imaging too early or too late can miss the optimal window of tumor accumulation. | The ideal imaging time for FAP inhibitors is typically between 30 and 60 minutes post-injection.[7] However, this can vary depending on the model, so a time-course experiment may be necessary. | |
| Biological Model | Low FAP Expression in Tumor Model: The level of FAP expression in the tumor stroma is a critical determinant of this compound uptake. | Confirm FAP expression in your tumor model using techniques like immunohistochemistry (IHC) or Western blot.[8][9] Select a cell line known to induce a high-FAP-expressing stroma. |
| Tumor Microenvironment Factors: The tumor microenvironment can be complex and may influence tracer accessibility. A dense, fibrotic stroma might hinder the penetration of this compound. | Characterize the tumor microenvironment of your model. Consider models with a well-defined and accessible stromal compartment. | |
| Off-Target Uptake: FAP can also be expressed in areas of wound healing, inflammation, and fibrosis, leading to non-tumor-specific uptake and potentially reducing the amount available for the tumor.[10] | Be aware of any inflammation or injury in the animal model that could lead to off-target accumulation. |
Q3: How can we confirm the quality of our this compound compound?
Before in vivo experiments, it is crucial to perform quality control checks.
-
Purity Analysis: Confirm the purity of the this compound compound, which should be greater than 96%.[11]
-
In Vitro Binding Assay: An in vitro binding assay using a FAP-expressing cell line can confirm the binding affinity of your this compound batch. This can help rule out compound-related issues before moving to expensive in vivo studies.
Experimental Protocols
This compound Solution Preparation
Stock Solution (e.g., 10 mM in DMSO):
-
Warm the this compound vial to room temperature.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Vortex gently until the compound is fully dissolved.
-
Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -80°C.
Working Solution for In Vivo Imaging (Example Formulation):
This is an example protocol and may need optimization for your specific model.
-
Add each solvent one by one in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Ensure the final concentration of this compound is appropriate for your imaging study.
-
If precipitation is observed, use gentle warming or sonication to aid dissolution.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
In Vivo Tumor Imaging Protocol
-
Animal Model: Use a tumor model with confirmed high FAP expression in the stroma.
-
Injection: Administer the freshly prepared this compound working solution via intravenous (tail vein) injection.
-
Uptake Phase: Allow the tracer to distribute for 30-60 minutes.[7]
-
Imaging: Anesthetize the animal and perform SPECT/CT imaging.
-
Analysis: Quantify the tracer uptake in the tumor and other organs of interest.
Data Presentation
Correlation of FAP Expression with FAPI Uptake
Studies have shown a strong positive correlation between the level of FAP expression in tissues and the uptake of FAP inhibitors as measured by PET imaging (SUVmax).
| FAP Immunohistochemistry Score | Mean 68Ga-FAPi-46 SUVmax (95% CI) |
| 0 | 1.2 (0.8–1.6) |
| 1 | 1.9 (0.4–3.3) |
| 2 | 3.9 (2.8–4.9) |
| 3 | 7.4 (4.5–10.3) |
| Data from a prospective translational exploratory study.[8] |
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound targeting FAP on CAFs in the tumor microenvironment.
Caption: A logical workflow for troubleshooting poor this compound tumor uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. minervaimaging.com [minervaimaging.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Frontiers | Tumor microenvironment and fibroblast activation protein inhibitor (FAPI) PET: developments toward brain imaging [frontiersin.org]
- 11. precisepeg.com [precisepeg.com]
challenges in Fap-IN-2 experimental reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the experimental use of FAP-IN-2, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). Our goal is to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous buffers. For stock solutions, we recommend using anhydrous DMSO at a concentration of 10-50 mM. For aqueous experimental buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the final buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the experiment.
Q2: How should I store this compound solutions?
A2: Solid this compound should be stored at -20°C. DMSO stock solutions can be stored at -20°C for up to one month. For long-term storage, we recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: I am observing high variability in my IC50 measurements for this compound. What are the potential causes?
A3: High variability in IC50 values can stem from several factors:
-
Compound Precipitation: this compound may precipitate in your assay buffer if its solubility limit is exceeded.
-
Inconsistent Reagent Concentrations: Ensure accurate and consistent concentrations of FAP enzyme and substrate in all wells.
-
Assay Conditions: Variations in incubation time, temperature, or pH can significantly impact enzyme activity and inhibitor potency.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations, especially when preparing serial dilutions.
Q4: Does this compound have any known off-target effects?
A4: this compound has been designed to be a highly selective inhibitor of FAP. However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is recommended to perform counter-screening against related proteases if off-target activity is suspected in your experimental system.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible precipitate in the well or tube after diluting the DMSO stock solution.
-
Inconsistent and non-reproducible results in downstream assays.
Troubleshooting Steps:
-
Verify Final Concentration: Check if the final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
Adjust DMSO Concentration: If the final DMSO concentration is very low, consider slightly increasing it (while staying within the tolerance limit of your assay) to improve solubility.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve any initial precipitate.
Issue 2: Inconsistent Enzyme Inhibition Results
Symptoms:
-
High variability in the percentage of inhibition between replicate wells.
-
Drifting IC50 values between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent FAP inhibition.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) |
| DMSO | > 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Example IC50 Values for this compound Against FAP
| Assay Condition | Average IC50 (nM) | Standard Deviation |
| 30 min pre-incubation | 5.2 | 1.1 |
| No pre-incubation | 15.8 | 3.5 |
Experimental Protocols
Protocol: In Vitro FAP Enzymatic Assay
This protocol outlines a typical fluorescence-based assay to determine the IC50 of this compound.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
This compound
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5
-
Anhydrous DMSO
-
96-well black microplate
-
Fluorescence plate reader
Workflow:
Caption: Workflow for an in vitro FAP enzyme inhibition assay.
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution series of this compound in DMSO. For a typical 10-point curve, you might start with a 1 mM stock and perform 1:3 serial dilutions.
-
Dispense Inhibitor: Add 1 µL of each this compound dilution to the wells of a 96-well plate. Include DMSO-only wells as a control (100% enzyme activity).
-
Add Enzyme: Add 50 µL of FAP enzyme solution (e.g., at a final concentration of 1 nM) to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the FAP substrate solution (e.g., at a final concentration of 10 µM) to each well to start the enzymatic reaction.
-
Read Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal (e.g., Ex/Em = 400/505 nm for AFC) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the DMSO control to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
minimizing off-target effects of Fap-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of Fap-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of a 99mTc-labeled isonitrile-containing Fibroblast Activation Protein (FAP) inhibitor.[1][2][3] It is primarily used as a research tool for tumor imaging due to its high uptake and retention in tumor sites.[1][2] this compound belongs to the quinoline-based class of small molecule inhibitors that target the catalytic activity of FAP, a type II transmembrane serine protease.[4][5] FAP is overexpressed in cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[6][7]
Q2: What are the potential off-target effects of this compound?
The primary concern for off-target effects of this compound and other quinoline-based FAP inhibitors is cross-reactivity with other closely related serine proteases. These include Dipeptidyl Peptidase IV (DPP IV/CD26), Dipeptidyl Peptidase 8 (DPP8), Dipeptidyl Peptidase 9 (DPP9), and Prolyl Oligopeptidase (PREP).[4][8] Off-target binding to these proteases can lead to unintended biological consequences and confound experimental results. Additionally, FAP expression is not strictly limited to tumors; it is also found in areas of tissue remodeling, such as wound healing, fibrosis, and inflammation, which can lead to off-target tissue accumulation.[9]
Q3: How can I minimize off-target binding to other proteases?
Minimizing off-target effects starts with using the lowest effective concentration of this compound in your experiments. It is also crucial to characterize the selectivity of your specific batch of the inhibitor. Running a selectivity panel against related proteases (DPP IV, DPP8, DPP9, and PREP) is highly recommended. For cellular experiments, using cell lines with well-characterized expression levels of FAP and potential off-target proteases can help in interpreting the results.
Q4: What are the best practices for handling and storing this compound to maintain its stability and activity?
For long-term storage, this compound powder should be kept at -20°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2][3] For short-term storage, a solution in DMSO can be kept at 4°C for up to 2 weeks.[1] It is important to protect the compound from light and moisture.[2][3] When preparing aqueous solutions, it is recommended to filter and sterilize the solution before use.[3]
Quantitative Data: Selectivity of Quinoline-Based FAP Inhibitors
While specific selectivity data for this compound is not publicly available, the following table summarizes the inhibitory constants (Ki in nM) for structurally related N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) inhibitors against FAP and key off-target proteases. This data provides a strong indication of the expected selectivity profile for this compound.
| Compound | FAP (Ki, nM) | DPP IV (Ki, nM) | DPP9 (Ki, nM) | DPP II (Ki, nM) | PREP (Ki, nM) | FAP/DPP IV Selectivity | FAP/PREP Selectivity |
| 7 | 3.0 ± 0.4 | >100,000 | >100,000 | >100,000 | 1,800 ± 200 | >33,333 | 600 |
| 19 | 4.1 ± 0.6 | >100,000 | >100,000 | >100,000 | 3,300 ± 300 | >24,390 | 805 |
| 21 | 2.5 ± 0.3 | >100,000 | >100,000 | >100,000 | 2,700 ± 300 | >40,000 | 1,080 |
| 25 | 2.0 ± 0.2 | >100,000 | >100,000 | >100,000 | >100,000 | >50,000 | >50,000 |
| 26 | 1.8 ± 0.2 | >100,000 | >100,000 | >100,000 | >100,000 | >55,556 | >55,556 |
Data adapted from Jansen, K. et al. (2013). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. ACS Medicinal Chemistry Letters.[4] The compound numbers are as referenced in the source publication.
Troubleshooting Guides
Issue 1: High Background Signal in Cellular Imaging
Possible Causes:
-
Excessive this compound Concentration: Using too high a concentration can lead to non-specific binding and increased background fluorescence.
-
Non-specific Binding to Cellular Components: The inhibitor may bind to proteins or lipids other than the intended target.
-
Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal.
-
Inadequate Washing: Insufficient washing steps can leave unbound inhibitor in the sample.
Solutions:
-
Titrate this compound Concentration: Perform a concentration-response curve to determine the optimal concentration that gives a good signal-to-noise ratio.
-
Use a Blocking Agent: Pre-incubate cells with a blocking buffer (e.g., containing bovine serum albumin) to reduce non-specific binding.
-
Include an Unstained Control: Always have a control sample of cells that have not been treated with this compound to assess the level of autofluorescence.
-
Optimize Washing Steps: Increase the number and duration of washing steps after incubation with this compound.
Issue 2: Weak or No On-Target Signal
Possible Causes:
-
Low FAP Expression: The cell line or tissue being used may not express sufficient levels of FAP.
-
Degraded this compound: Improper storage or handling may have led to the degradation of the compound.
-
Suboptimal Imaging Settings: The microscope or imaging system settings may not be optimized for detecting the signal from this compound.
-
Incorrect Filter Sets: Using filter sets that do not match the excitation and emission spectra of the this compound fluorophore (if applicable) will result in signal loss.
Solutions:
-
Confirm FAP Expression: Use a validated method such as Western blot, qPCR, or flow cytometry with a certified anti-FAP antibody to confirm FAP expression in your experimental model.
-
Use a Positive Control Cell Line: Include a cell line known to have high FAP expression as a positive control.
-
Check this compound Integrity: Use a fresh aliquot of this compound and ensure it has been stored correctly.
-
Optimize Imaging Parameters: Adjust the exposure time, gain, and laser power (for confocal microscopy) to enhance signal detection.
-
Verify Filter Compatibility: Ensure that the excitation and emission filters on your imaging system are appropriate for the fluorophore conjugated to this compound.
Issue 3: Suspected Off-Target Effects in Functional Assays
Possible Causes:
-
Cross-reactivity with other Proteases: this compound may be inhibiting other serine proteases, leading to unexpected biological effects.
-
Non-enzymatic Effects: The compound may be having effects that are independent of its FAP inhibitory activity.
Solutions:
-
Perform a Rescue Experiment: If the observed effect is due to on-target FAP inhibition, it should be rescued by overexpressing a FAP mutant that does not bind the inhibitor but retains its enzymatic activity.
-
Use a Structurally Unrelated FAP Inhibitor: Confirm your findings with a different class of FAP inhibitor to ensure the observed phenotype is not due to an off-target effect of the quinoline scaffold.
-
Test Against a Panel of Related Proteases: As mentioned in the FAQs, directly test the inhibitory activity of this compound against DPP IV, DPP8, DPP9, and PREP.
-
Include a Negative Control Compound: Use a structurally similar but inactive compound to control for non-specific effects of the chemical scaffold.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for FAP Inhibition
This protocol is designed to determine the IC50 value of this compound for FAP and can be adapted for off-target proteases.
Materials:
-
Recombinant human FAP (and other proteases for selectivity profiling)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add the recombinant FAP enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Uptake and Retention Assay
This protocol is for assessing the binding and internalization of fluorescently labeled this compound in cells.
Materials:
-
FAP-expressing cells (and a negative control cell line)
-
Fluorescently labeled this compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed FAP-expressing and control cells in a suitable format (e.g., chamber slides for microscopy or 96-well plates for flow cytometry).
-
Allow cells to adhere overnight.
-
Incubate the cells with varying concentrations of fluorescently labeled this compound in cell culture medium for a defined period (e.g., 1 hour) at 37°C.
-
For retention studies, after the initial incubation, wash the cells and replace the medium with fresh medium without the inhibitor. Incubate for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells three times with PBS to remove unbound inhibitor.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and counterstain with DAPI if desired.
-
Image the cells using a fluorescence microscope or analyze the fluorescence intensity using a flow cytometer.
Visualizations
Caption: this compound inhibits FAP, a key enzyme in tumor progression.
Caption: Workflow for characterizing this compound's on- and off-target effects.
Caption: Troubleshooting decision tree for this compound cellular imaging.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Radioligands Targeting Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Fap-IN-2 biodistribution and clearance issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAP-IN-2 and other fibroblast activation protein (FAP) inhibitors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vivo experiments with FAP inhibitors, focusing on biodistribution and clearance.
1. Issue: High Off-Target Accumulation in Non-Tumor Tissues
-
Question: We are observing high uptake of our FAP inhibitor in healthy organs, particularly the kidneys and liver. What are the potential causes and how can we mitigate this?
-
Answer: High off-target accumulation of FAP inhibitors in organs like the kidneys and liver is a known challenge. The primary reasons include:
-
Physiological FAP Expression: While FAP is overexpressed in the tumor microenvironment, low levels of FAP expression exist in some healthy tissues, contributing to background signal.
-
Clearance Pathways: FAP inhibitors are typically cleared through renal and biliary routes.[1][2] This can lead to high physiological uptake in the kidneys and components of the hepatobiliary system (liver, gall bladder, colon).[1]
-
Suboptimal Ligand Properties: The physicochemical properties of the FAP inhibitor, such as its size, charge, and lipophilicity, can influence its biodistribution and lead to non-specific uptake.
Troubleshooting Steps:
-
Optimize Molar Dose: Varying the injected molar amount of the FAP ligand can impact tumor-to-organ ratios. Higher molar doses have, in some studies, shown favorable ratios by potentially saturating off-target binding sites while maintaining tumor uptake.[3]
-
Modify the Ligand Structure: Alterations to the inhibitor's structure, such as changing the chelator or linker, can modify its pharmacokinetic profile and reduce off-target accumulation.
-
Blocking Studies: Co-injecting an excess of unlabeled FAP inhibitor can help determine if the off-target uptake is FAP-specific. A significant reduction in uptake in the presence of the blocker would suggest FAP-mediated accumulation.[4]
-
Comparative Analysis: Compare the biodistribution of your FAP inhibitor with published data for other FAPIs to benchmark its performance.
-
2. Issue: Rapid Clearance and Low Tumor Retention
-
Question: Our FAP inhibitor shows rapid clearance from the tumor site, limiting its therapeutic efficacy. How can we improve tumor retention?
-
Answer: Insufficient tumor retention is a common hurdle for small molecule FAP inhibitors, which can limit their therapeutic potential.[5] Factors contributing to this include:
-
Rapid Washout: Small molecules can diffuse out of the tumor microenvironment relatively quickly.
-
High Blood Clearance: Efficient renal and hepatobiliary clearance leads to a short circulation time.
Troubleshooting Steps:
-
Structural Modifications: Efforts to improve tumor retention have focused on modifying the FAP inhibitor structure. For instance, creating bivalent or multivalent ligands can increase avidity and residence time in the tumor.[6]
-
Albumin Binding Moieties: Incorporating albumin-binding domains can extend the plasma half-life of the inhibitor, leading to increased tumor accumulation and retention.
-
Alternative Formulations: Investigating different delivery systems, such as nanoparticles or hydrogels, may prolong the local concentration of the inhibitor at the tumor site.
-
Evaluate Next-Generation Inhibitors: Several newer FAP-targeting radioligands have been developed with the specific aim of improving tumor retention.[5] Consider evaluating these as alternatives or benchmarks.
-
3. Issue: Inconsistent Biodistribution Results Between Experiments
-
Question: We are observing significant variability in the biodistribution of our FAP inhibitor across different experimental cohorts. What could be causing this inconsistency?
-
Answer: Inconsistent biodistribution can arise from several experimental variables:
-
Tumor Model Heterogeneity: The level of FAP expression can vary significantly between different tumor models and even within the same tumor type.[7] The use of artificially engineered tumor models expressing human FAP might not fully recapitulate the complexity of the native tumor microenvironment.[3]
-
Animal-to-Animal Variation: Physiological differences between individual animals can lead to variations in tracer uptake and clearance.
-
Injection Quality: Inconsistent intravenous injections can affect the initial distribution of the inhibitor.
-
Radiolabeling Instability: If using a radiolabeled FAP inhibitor, poor stability of the radiolabel can lead to detached radionuclides accumulating in non-target tissues.
Troubleshooting Steps:
-
Standardize Tumor Models: Ensure consistent use of well-characterized tumor models with known FAP expression levels. Immunohistochemistry or autoradiography can be used to confirm FAP expression in your tumor xenografts.[7]
-
Strict Protocol Adherence: Maintain strict adherence to standardized experimental protocols, including injection volume, animal handling, and imaging time points.
-
Quality Control of Radiolabeled Compound: Perform regular quality control checks to ensure high radiochemical purity and stability of the radiolabeled FAP inhibitor before injection.
-
Increase Sample Size: Using a larger number of animals per group can help to mitigate the impact of individual animal variability and improve the statistical power of your results.
-
Quantitative Data Summary
The following tables summarize the biodistribution of various FAP inhibitors in preclinical models. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection.
Table 1: Biodistribution of [¹¹¹In]In-FAP-2286 in HEK-FAP Tumor-Bearing Mice [7]
| Organ | 1 h p.i. (%ID/g) | 48 h p.i. (%ID/g) |
| Tumor | 11.1 | 9.1 |
| Blood | 1.5 | 0.1 |
| Heart | 0.4 | 0.1 |
| Lungs | 0.9 | 0.2 |
| Liver | 1.1 | 0.5 |
| Spleen | 0.4 | 0.2 |
| Kidneys | 5.8 | 1.5 |
| Muscle | 0.3 | 0.1 |
| Bone | 0.5 | 0.2 |
Table 2: Biodistribution of [⁶⁸Ga]Ga-TATE-46, [⁶⁸Ga]Ga-DOTA-TATE, and [⁶⁸Ga]Ga-FAPI-46 in NCI-H727 Tumor-Bearing Mice at 1 h p.i. [8]
| Compound | Tumor (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| [⁶⁸Ga]Ga-TATE-46 | 2.5 ± 0.3 | 0.2 ± 0.0 | 1.8 ± 0.2 |
| [⁶⁸Ga]Ga-DOTA-TATE | 1.57 ± 0.17 | 0.1 ± 0.0 | 1.5 ± 0.2 |
| [⁶⁸Ga]Ga-FAPI-46 | 1.07 ± 0.01 | 0.1 ± 0.0 | 1.0 ± 0.1 |
Experimental Protocols
1. In Vivo Biodistribution Study Protocol
This protocol outlines a general procedure for assessing the biodistribution of a radiolabeled FAP inhibitor in a tumor xenograft mouse model.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nu/nu) bearing subcutaneous tumors with confirmed FAP expression (e.g., HT-1080.hFAP).[6]
-
Radiolabeling: Prepare the radiolabeled FAP inhibitor (e.g., with ¹⁷⁷Lu, ⁶⁸Ga, or ¹¹¹In) according to established protocols, ensuring high radiochemical purity.
-
Injection: Administer a defined activity of the radiolabeled compound to each mouse via tail vein injection.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
2. SPECT/CT Imaging Protocol
This protocol describes a typical SPECT/CT imaging study to visualize the biodistribution of a radiolabeled FAP inhibitor.
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it on the imaging bed.
-
Radiotracer Injection: Administer the radiolabeled FAP inhibitor intravenously.
-
Imaging: Acquire whole-body SPECT and CT images at specified time points post-injection. The CT scan provides anatomical reference.
-
Image Analysis: Reconstruct and co-register the SPECT and CT images. Analyze the images to assess the localization and intensity of radiotracer uptake in the tumor and other organs.
Visualizations
Caption: Experimental workflow for in vivo biodistribution and imaging studies of FAP inhibitors.
Caption: Troubleshooting logic for high off-target uptake of FAP inhibitors.
References
- 1. First-In-Human Results on the Biodistribution, Pharmacokinetics, and Dosimetry of [177Lu]Lu-DOTA.SA.FAPi and [177Lu]Lu-DOTAGA.(SA.FAPi)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Targeted Interleukin 2 Boosts the Anticancer Activity of FAP-Directed Radioligand Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and validation of fibroblast activation protein alpha targeted imaging and therapeutic agents [thno.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
dealing with Fap-IN-2 solubility problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Fap-IN-2, with a specific focus on addressing common solubility challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments with this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro use, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL (205.55 mM) being achievable.[1][2] For the trifluoroacetate salt of this compound (this compound TFA), solubility in DMSO is even higher at 250 mg/mL (301.72 mM), and it is also soluble in water at 100 mg/mL (120.69 mM).[3][4]
Q2: I am observing precipitation in my this compound stock solution. What should I do?
A2: If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[1][5] Ensure that you are using newly opened, anhydrous DMSO, as it is hygroscopic and the presence of water can significantly impact the solubility of this compound.[1][2] For this compound TFA, warming to 60°C and ultrasonication are recommended to achieve maximum solubility in DMSO.[3][4]
Q3: How should I store my this compound stock solution?
A3: Prepared stock solutions of this compound in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] It is recommended to protect the solution from light and store it under a nitrogen atmosphere.[1][6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use applications.
Q4: I need to prepare a working solution of this compound for an in vivo experiment. What formulation should I use?
A4: Several protocols are available for preparing this compound for in vivo administration. The choice of formulation will depend on the specific requirements of your experiment. Common formulations involve a combination of solvents to ensure solubility and biocompatibility. Here are a few examples that yield a clear solution with a solubility of at least 2.5 mg/mL:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
-
10% DMSO, 90% Corn Oil[1]
Troubleshooting Common Solubility Problems
Problem 1: this compound powder is not dissolving completely in DMSO.
-
Solution: Ensure you are using a fresh, high-purity grade of DMSO.[1][2] The presence of moisture can reduce solubility. Use gentle warming (e.g., a 37°C water bath) and sonication to facilitate dissolution.[7] For this compound TFA, heating to 60°C may be necessary.[3][4]
Problem 2: My this compound solution appears cloudy or has formed a precipitate after dilution with an aqueous buffer.
-
Solution: This is likely due to the lower solubility of this compound in aqueous solutions. To avoid precipitation, it is crucial to add the components of your in vivo formulation in the correct order, ensuring the solution is mixed thoroughly after each addition.[1][8] When preparing aqueous dilutions from a DMSO stock, consider using a co-solvent system as described in the in vivo formulation protocols. If using water as the solvent for this compound TFA, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[3]
Problem 3: I am concerned about the stability of this compound in my experimental setup.
-
Solution: this compound has shown good stability in solution when stored correctly.[1] For long-term storage, keep stock solutions at -80°C. For working solutions, it is best to prepare them fresh on the day of the experiment. If your experiment requires prolonged incubation, it is advisable to perform a stability test under your specific experimental conditions.
Data Presentation
Table 1: Solubility of this compound and this compound TFA in Various Solvents
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | ≥ 100 mg/mL (205.55 mM) | Use newly opened, hygroscopic DMSO.[1][2] |
| This compound TFA | DMSO | 250 mg/mL (301.72 mM) | Requires ultrasonication, warming, and heating to 60°C.[3][4] |
| This compound TFA | Water | 100 mg/mL (120.69 mM) | Requires ultrasonication.[3][4] |
Table 2: In Vivo Formulation Protocols for this compound
| Protocol | Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 486.51 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution in a 37°C water bath and sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Protocol 1 from Table 2)
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 μL of the this compound DMSO stock solution.
-
Add 400 μL of PEG300 and mix until the solution is homogeneous.
-
Add 50 μL of Tween-80 and mix thoroughly.
-
Finally, add 450 μL of saline to bring the total volume to 1 mL. Mix well to ensure a clear solution. The final concentration of this compound will be 2.5 mg/mL.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: FAP signaling pathway and the inhibitory action of this compound.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing FAP-IN-2 Incubation Time for Cell Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing FAP-IN-2 incubation time in cell-based assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell-based FAP activity assay?
A1: The optimal incubation time for this compound can vary depending on the cell line, its FAP expression level, and the specific assay conditions. A good starting point is a 30-minute incubation. However, for kinetic assays, you may monitor signal development for up to 60 minutes. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific system, balancing signal intensity with potential background increase.
Q2: How can I determine the appropriate concentration of this compound to use in my cell assay?
A2: The optimal concentration of this compound should be determined by performing a dose-response curve. A typical starting range for small molecule FAP inhibitors is between 1 nM and 10 µM. The goal is to identify the concentration that gives a robust signal without causing significant cytotoxicity.
Q3: What cell lines are suitable for this compound assays?
A3: Cell lines with endogenous FAP expression, such as the human glioblastoma cell line U87MG, are commonly used. Other options include fibrosarcoma cell lines like HT1080 that have been engineered to overexpress FAP.[1] It is essential to verify FAP expression in your chosen cell line by methods like Western blot or flow cytometry.
Q4: Can this compound be used to measure FAP activity in live cells?
A4: Yes, this compound is a cell-permeable compound that can be used to inhibit FAP activity in live cells. For endpoint assays, incubation is followed by cell lysis and measurement of a fluorogenic substrate. For live-cell imaging, a fluorescently labeled version of a FAP inhibitor would be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal or No Signal | - Low FAP expression in the chosen cell line.- Insufficient incubation time.- Suboptimal concentration of this compound or substrate.- Inactive this compound or substrate. | - Confirm FAP expression using a positive control cell line or by Western Blot.- Perform a time-course experiment to optimize incubation time (e.g., 15, 30, 60, 120 minutes).- Titrate the concentration of this compound and the fluorogenic substrate.- Ensure proper storage and handling of reagents. Prepare fresh solutions. |
| High Background Fluorescence | - Autofluorescence from cells or media components (e.g., phenol red, riboflavin).[2]- Nonspecific binding of the substrate or this compound.- Contamination of cell culture.- Photobleaching of the fluorescent signal. | - Use phenol red-free media for the assay.- Wash cells with PBS before adding assay reagents.- Include a "no-cell" control and a "no-substrate" control to determine the source of background.- Ensure cell cultures are free from microbial contamination.- Minimize exposure of reagents and samples to light. Use antifade reagents if performing microscopy.[3][4][5][6] |
| High Well-to-Well Variability | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the microplate, or fill them with PBS to maintain humidity. |
| Cell Death or Toxicity | - High concentration of this compound or DMSO (solvent).- Prolonged incubation time. | - Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration of this compound and DMSO.- Optimize the incubation time to the shortest duration that provides a robust signal. |
Data Presentation
Table 1: Comparison of IC50 Values for Various FAP Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below were determined in various in vitro assays.
| FAP Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| FAPI-04 | 6.55 | FAPα enzyme inhibition assay | [4] |
| Compound 12 | 9.63 | FAPα enzyme inhibition assay | [4] |
| Compound 13 | 4.17 | FAPα enzyme inhibition assay | [4] |
| ARI-3099 (6) | 36 ± 4.8 | Inhibition of recombinant FAP | [3][5] |
| Linagliptin | 490 ± 80 | Enzyme activity assay | [7] |
| FAP-2286 | 2.7 | FAP binding assay | |
| FAPI-46 | 13.5 | FAP enzyme activity inhibition |
Table 2: Hypothetical Optimization of this compound Incubation Time
This table illustrates the expected results from a time-course experiment to optimize this compound incubation in a FAP activity assay using a fluorogenic substrate. The goal is to identify the time point with the best signal-to-noise ratio.
| Incubation Time (minutes) | Signal Intensity (RFU) | Background (RFU) | Signal-to-Noise Ratio (Signal/Background) | Cell Viability (%) |
| 0 | 100 | 95 | 1.1 | 100 |
| 15 | 850 | 150 | 5.7 | 98 |
| 30 | 1500 | 200 | 7.5 | 97 |
| 60 | 2200 | 350 | 6.3 | 95 |
| 120 | 2800 | 600 | 4.7 | 90 |
| 240 | 3100 | 950 | 3.3 | 82 |
RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: FAP Activity Assay in Adherent Cells
This protocol describes a fluorometric assay to measure FAP activity in adherent cells treated with this compound.
Materials:
-
FAP-expressing cells (e.g., U87MG)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
FAP-specific fluorogenic substrate (e.g., Suc-Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Lysis Buffer (e.g., Assay Buffer with 0.1% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed FAP-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Treatment: Remove the culture medium from the wells and wash once with pre-warmed PBS. Add the this compound dilutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, aspirate the compound solution and add Lysis Buffer to each well. Incubate for 10 minutes on a shaker to ensure complete lysis.
-
Substrate Addition: Prepare the FAP substrate solution in assay buffer according to the manufacturer's instructions. Add the substrate solution to each well.
-
Signal Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Measure the fluorescence intensity over time (kinetic assay) or at a fixed endpoint. Calculate the rate of substrate cleavage or the final fluorescence intensity and normalize to the vehicle control to determine the percent inhibition.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
FAP-expressing cells
-
96-well clear tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
FAP Signaling Pathways
Fibroblast Activation Protein (FAP) is known to influence several key signaling pathways involved in cell proliferation, survival, and migration.
Caption: FAP-mediated activation of PI3K/Akt and NF-κB signaling pathways.
Experimental Workflow for FAP Activity Assay
The following diagram illustrates the key steps in performing a cell-based FAP activity assay.
Caption: Workflow for a cell-based FAP enzymatic activity assay.
Logical Relationship for Troubleshooting Low Signal
This diagram outlines the decision-making process for troubleshooting low signal in a this compound cell assay.
Caption: Troubleshooting logic for low signal in FAP cell assays.
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Fap-IN-2 and FAPI-46 for Tumor Imaging
For researchers, scientists, and drug development professionals, the choice of imaging agent is critical for accurate tumor visualization and the development of effective cancer therapies. This guide provides a comprehensive comparison of two prominent fibroblast activation protein (FAP) inhibitors, Fap-IN-2 and FAPI-46, used in preclinical and clinical tumor imaging.
Fibroblast activation protein (FAP) has emerged as a compelling pan-cancer biomarker due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, with minimal expression in healthy tissues. This differential expression makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound, a technetium-99m (99mTc)-labeled inhibitor, and FAPI-46, typically labeled with gallium-68 (68Ga), are two leading radiotracers in this class. This guide objectively compares their performance based on available experimental data.
At a Glance: this compound vs. FAPI-46
| Feature | This compound (as represented by 99mTc-iFAP) | FAPI-46 |
| Radionuclide | Technetium-99m (99mTc) | Gallium-68 (68Ga) |
| Imaging Modality | Single-Photon Emission Computed Tomography (SPECT) | Positron Emission Tomography (PET) |
| Binding Affinity | Ki = 0.536 nM[1][2] | IC50 = 1.3 nM, Kd = 0.04 nM[3] |
| Tumor Uptake (Preclinical) | 7.05 ± 1.13 %ID/g (30 min) in Hep-G2 tumor model[1][2] | ~10.1 %ID/g (1 h) in HEK-FAP xenograft model[3] |
| Clinical Status | Preclinical and early clinical studies for 99mTc-labeled FAPIs[4][5] | Extensively studied in preclinical and clinical trials[6][7][8][9][10] |
Mechanism of Action
Both this compound and FAPI-46 are small molecule inhibitors that target the enzymatic activity of FAP. By binding to FAP on the surface of CAFs, these radiolabeled inhibitors allow for the visualization of FAP-expressing tumors.
Quantitative Performance Data
The following tables summarize key quantitative data for this compound (represented by the structurally similar 99mTc-iFAP) and FAPI-46 based on preclinical studies.
In Vitro Binding Affinity
| Compound | Target | Assay | Value |
| 99mTc-iFAP | Human FAP | Competitive Binding (Ki) | 0.536 nM[1][2] |
| FAPI-46 | Human FAP | Competitor Binding (IC50) | 1.3 nM[3] |
| FAPI-46 | Human FAP | Surface Plasmon Resonance (Kd) | 0.04 nM[3] |
Preclinical Biodistribution in Tumor-Bearing Mice (%ID/g)
99mTc-iFAP in Hep-G2 Tumor-Bearing Nude Mice[1][2]
| Organ | 30 min post-injection | 2 h post-injection |
| Tumor | 7.05 ± 1.13 | 5.18 ± 0.82 |
| Blood | 1.25 ± 0.21 | 0.35 ± 0.09 |
| Liver | 1.52 ± 0.33 | 0.98 ± 0.15 |
| Kidneys | 11.18 ± 1.54 | 7.46 ± 1.02 |
| Muscle | 0.45 ± 0.08 | 0.21 ± 0.05 |
68Ga-FAPI-46 in HT-1080-FAP Xenograft Mice (1 h post-injection)[11]
| Organ | %ID/g (mean ± SD) |
| Tumor | 2.29 ± 0.16 |
| Blood | 0.28 ± 0.04 |
| Liver | 0.51 ± 0.07 |
| Kidneys | 1.15 ± 0.19 |
| Muscle | 0.21 ± 0.03 |
Experimental Protocols
Radiolabeling of FAP Inhibitors
99mTc-iFAP Radiolabeling Protocol (Representative for this compound): A lyophilized formulation containing the iFAP precursor, ethylenediaminediacetic acid (EDDA) as a coligand, and stannous chloride (SnCl2) as a reducing agent is reconstituted with sodium pertechnetate (Na[99mTc]TcO4). The reaction proceeds at room temperature. Quality control is typically performed using instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC) to determine radiochemical purity.[1][2]
68Ga-FAPI-46 Radiolabeling Protocol: The FAPI-46 precursor is mixed with 68GaCl3 eluted from a 68Ge/68Ga generator in a suitable buffer (e.g., sodium acetate or HEPES). The reaction mixture is heated, typically at 95°C, for a short period. The final product is purified using solid-phase extraction cartridges. Quality control is performed using HPLC to ensure high radiochemical purity.[11]
In Vitro Cellular Uptake Assay
FAP-expressing cells (e.g., N30 stromal cells or transfected cell lines) are seeded in multi-well plates.[1][12] The cells are incubated with the radiolabeled FAP inhibitor at 37°C for various time points. After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove unbound radiotracer. The cells are then lysed, and the radioactivity in the cell lysate is measured using a gamma counter. The percentage of cellular uptake is calculated relative to the total added radioactivity. For blocking experiments, a non-radiolabeled FAP inhibitor is added to demonstrate the specificity of the uptake.
In Vivo Tumor Imaging in Animal Models
Tumor-bearing animal models are established by subcutaneously inoculating human cancer cells that express FAP into immunocompromised mice. Once the tumors reach a suitable size, the radiolabeled FAP inhibitor is administered intravenously. At predetermined time points post-injection, the animals are anesthetized and imaged using a SPECT or PET scanner. For biodistribution studies, after the final imaging session, the animals are euthanized, and major organs and the tumor are excised, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Discussion and Conclusion
Both this compound (as represented by 99mTc-labeled FAP inhibitors) and FAPI-46 demonstrate high affinity for FAP and favorable tumor-to-background ratios in preclinical models, making them promising agents for tumor imaging.
This compound , being 99mTc-labeled, is designed for SPECT imaging. The longer half-life of 99mTc (6 hours) compared to 68Ga (68 minutes) allows for more flexible imaging protocols and may be advantageous for studying tracer kinetics over a longer period. SPECT is also more widely available and generally less expensive than PET.
FAPI-46 , labeled with 68Ga, is utilized for PET imaging, which offers higher sensitivity and spatial resolution compared to SPECT. The shorter half-life of 68Ga is suitable for rapid imaging protocols. FAPI-46 has been more extensively investigated in clinical trials and has shown excellent performance in detecting a wide variety of cancers.[8]
The choice between this compound and FAPI-46 will depend on the specific research question, the available imaging modality, and logistical considerations. For widespread clinical use, the convenience and lower cost of SPECT imaging with a 99mTc-labeled tracer like this compound could be a significant advantage. However, for applications requiring the highest sensitivity and resolution, PET imaging with 68Ga-FAPI-46 is currently the more established and validated approach. Further head-to-head comparative studies are warranted to definitively establish the relative merits of these two promising classes of FAP-targeted imaging agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Preclinical Assessment of 99mTc-iFAP for In Vivo Fibroblast Activation Protein (FAP) Imaging [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [99mTc]Tc-iFAP Radioligand for SPECT/CT Imaging of the Tumor Microenvironment: Kinetics, Radiation Dosimetry, and Imaging in Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Imaging of Fibroblast Activation Protein in Various Types of Cancer Using 68Ga-FAP-2286: Comparison with 18F-FDG and 68Ga-FAPI-46 in a Single-Center, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical applications of fibroblast activation protein inhibitor positron emission tomography (FAPI-PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feasibility of [68Ga]Ga-FAPI-46 PET/CT for detection of nodal and hematogenous spread in high-grade urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [68Ga]Ga-FAPI-46 PET accuracy for cancer imaging with histopathology validation: a single-centre, single-arm, interventional, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Preclinical Assessment of 99mTc-iFAP for In Vivo Fibroblast Activation Protein (FAP) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: FAP-Targeted PET Imaging versus 18F-FDG PET in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between two prominent radiotracers used in positron emission tomography (PET) for oncological imaging: the established [18F]Fluorodeoxyglucose (18F-FDG) and the emerging class of 18F-labeled Fibroblast Activation Protein (FAP) inhibitors. While the initial query specified "Fap-IN-2," publicly available data identifies this compound as a SPECT agent labeled with Technetium-99m. To fulfill the spirit of the request for a PET-based comparison, this guide will focus on data from well-documented 18F-labeled FAP inhibitors (FAPI), which target the same biological marker and represent the next generation of FAP-targeted imaging agents for PET.
The fundamental difference between these two classes of tracers lies in their biological targets. 18F-FDG, a glucose analog, is taken up by metabolically active cells, a hallmark of many cancers but also of inflammation and infection, leading to potential diagnostic ambiguity.[1][2][3] In contrast, FAP inhibitors target Fibroblast Activation Protein, a cell surface protease that is highly overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of cancers, with minimal expression in healthy tissues.[4][5][6] This differential expression profile suggests that FAP-targeted tracers may offer higher tumor specificity and a better tumor-to-background ratio.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies comparing the performance of 18F-labeled FAP inhibitors with 18F-FDG.
Table 1: Comparison of Maximum Standardized Uptake Value (SUVmax) in Primary Tumors
| Cancer Type | 18F-FAPI (Representative) SUVmax | 18F-FDG SUVmax | Key Findings | Reference |
| Lung Cancer | 15.19 | 12.10 | Al18F-FAP-NUR showed significantly higher uptake. | |
| Head and Neck | Higher than FDG | Lower than FAPI | FAP uptake was more intense in head and neck cancers. | |
| Pancreatic Cancer | Higher than FDG | Lower than FAPI | FAP uptake was most intense in pancreatic cancer compared to other cancers. | |
| Gastric Cancer | 15.20 ± 8.25 | 13.81 ± 7.73 | No significant difference in SUVmax, but FAP-2286 showed higher TBR. | |
| Breast Cancer | Significantly Higher | Lower than FAPI | SUVmax of primary lesions were significantly higher with FAPI. | |
| Ovarian Cancer | Higher than FDG | Lower than FAPI | FAPI was more sensitive for detecting primary tumors. |
Table 2: Comparison of Tumor-to-Background Ratio (TBR)
| Cancer Type | 18F-FAPI (Representative) TBR | 18F-FDG TBR | Key Findings | Reference |
| Various Cancers | 11.60 ± 6.02 (Primary Tumor) | 5.80 ± 3.08 (Primary Tumor) | [18F]FAP-2286 PET/CT significantly increased the TBR in primary tumors. | |
| Lung Cancer | 29.74 | 21.57 | Al18F-FAP-NUR demonstrated a higher tumor-to-background ratio. | |
| General Finding | Equivalent or Better | Lower than FAPI | Due to low uptake in normal tissue, FAPI tumor-to-background contrast ratios are generally high. |
Table 3: Diagnostic Performance in Metastasis Detection
| Metastatic Site | 18F-FAPI (Representative) Detection Rate | 18F-FDG Detection Rate | Key Findings | Reference |
| Bone Metastases | 98.80% | 72.46% | [18F]FAP-2286 demonstrated superior detection of bone lesions. | |
| Brain Metastases | 100% | 72.73% | [18F]FAP-2286 showed higher detection rates for brain lesions. | |
| Visceral Metastases | 99% | 51% | Al18F-FAP-NUR PET/CT showed a markedly improved detection rate. | |
| Peritoneal Metastases | 98.2% (Patient-based) | 55.9% (Patient-based) | A meta-analysis showed significantly higher sensitivity for FAPI PET in detecting peritoneal metastases. | |
| Lymph Node Metastases | Lower Detection Rate (67.46% vs 86.51%) but Higher True Positive Rate (95.29% vs 68.81%) | Higher Detection Rate but Lower True Positive Rate | [18F]FAP-2286 had a lower overall detection rate for metastatic lymph nodes but a higher true positive rate compared to 18F-FDG. |
Signaling Pathways and Mechanisms of Action
The distinct biological targets of 18F-FDG and FAP inhibitors are governed by different signaling pathways.
Caption: Distinct biological pathways for 18F-FDG and FAP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these imaging agents. Below are generalized experimental protocols for preclinical and clinical studies.
Preclinical Evaluation in Animal Models
-
Radiotracer Synthesis:
-
[18F]FAP-2286: Synthesized via a multi-step automated process, with a final radiochemical purity exceeding 97%.
-
18F-FDG: Produced via standard nucleophilic substitution on a commercial synthesis module.
-
-
Cell Lines and Animal Models:
-
Human cancer cell lines with varying levels of FAP expression (e.g., HT-1080hFAP, A549hFAP) are used.
-
Tumor-bearing mice are generated by subcutaneous or orthotopic injection of these cells into immunodeficient mice (e.g., BALB/c nude).
-
-
Micro-PET Imaging Protocol:
-
Mice are fasted overnight before 18F-FDG injection but not for FAPI imaging.
-
Approximately 3.7-7.4 MBq of the respective radiotracer is administered via tail vein injection.
-
Dynamic or static PET scans are acquired at various time points (e.g., 30, 60, 120 minutes post-injection).
-
CT scans are performed for anatomical co-registration.
-
-
Biodistribution Studies:
-
Following the final imaging session, mice are euthanized.
-
Tumors and major organs are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
Uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET images to determine the tracer uptake in tumors and other tissues.
-
SUVmax and tumor-to-background ratios are calculated.
-
Clinical Evaluation in Cancer Patients
-
Patient Population:
-
Patients with histologically confirmed cancers are recruited.
-
Inclusion/exclusion criteria are strictly followed (e.g., adequate organ function, no recent chemotherapy or radiotherapy).
-
Informed consent is obtained from all participants.
-
-
Radiotracer Administration:
-
Patients are required to fast for at least 6 hours before 18F-FDG administration. No special preparation is needed for FAPI PET.
-
A weight-based dose of the radiotracer (typically 185-370 MBq) is administered intravenously.
-
-
PET/CT Imaging Protocol:
-
For 18F-FDG, imaging is typically performed 60 minutes after injection.
-
For 18F-FAPI, imaging can be performed as early as 10 minutes post-injection, with optimal images often acquired at 60 minutes.
-
Whole-body scans are acquired from the skull base to the mid-thigh.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
-
Image Analysis:
-
PET/CT images are reviewed by experienced nuclear medicine physicians.
-
Tumor lesions are identified, and ROIs are drawn to quantify tracer uptake (SUVmax, SUVpeak, SUVmean).
-
Tumor-to-background ratios are calculated by dividing the tumor SUV by the SUV of a reference tissue (e.g., muscle, blood pool).
-
The diagnostic performance (sensitivity, specificity, accuracy) is evaluated by comparing the imaging findings with a gold standard (histopathology or long-term clinical/radiological follow-up).
-
Caption: Workflow for preclinical and clinical comparison of PET tracers.
Conclusion
The available evidence strongly suggests that 18F-labeled FAP inhibitors represent a promising alternative to 18F-FDG for PET imaging in a variety of cancers. The key advantages of FAPI-PET include:
-
Higher Tumor-to-Background Ratios: Resulting in clearer images and potentially improved detection of smaller lesions.
-
Superior Detection of Certain Metastases: Particularly in bone, brain, and the peritoneum.
-
No Need for Patient Fasting: Improving patient comfort and clinical workflow.
-
Utility in 18F-FDG-Negative or Low-Avid Tumors: Offering a diagnostic option for cancers with low glucose metabolism.
While 18F-FDG remains a cornerstone of oncologic PET imaging, FAP-targeted radiotracers have demonstrated the potential to overcome some of its limitations. In several types of cancer, FAPI PET/CT may be complementary to 18F-FDG PET/CT, potentially improving tumor staging and detecting recurrent disease, especially when 18F-FDG findings are inconclusive. Further large-scale prospective studies are needed to fully define the clinical role of this new class of radiopharmaceuticals.
References
Validating FAP-IN-2: A Comparative Guide to Fibroblast Activation Protein-Specific Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FAP-IN-2, a technetium-99m (99mTc)-labeled isonitrile-containing inhibitor of Fibroblast Activation Protein (FAP), with other leading FAP-specific probes. The objective is to present the available experimental data to validate this compound's performance and position it within the current landscape of FAP-targeting agents used in research and clinical development.
Fibroblast Activation Protein (FAP) is a cell-surface serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and therapeutic interventions.[1][2] A variety of FAP-targeting agents have been developed, ranging from small molecule inhibitors to peptides and antibodies. This guide focuses on the validation of this compound as a specific probe for FAP.
Performance Comparison of FAP Probes
The following tables summarize the key performance characteristics of this compound and its alternatives, FAPI-46 and FAP-2286. The data for this compound is based on a closely related 99mTc-labeled FAP inhibitor, as specific peer-reviewed data for this compound is limited.
| Probe | Reported IC50 (FAP) | Selectivity (FAP vs. DPP4) | Reference |
| This compound (as 99mTc-iFAP) | 0.536 nM (Ki, via molecular docking) | Data not available | [3] |
| FAPI-46 | 1.2 nM | High (IC50 in µM range for DPP4) | [4][5] |
| FAP-2286 | 3.2 nM | Data not available | [4] |
Table 1: In Vitro Binding Affinity and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) of the probes against FAP. A lower IC50 value indicates a higher binding affinity. The selectivity for FAP over the closely related Dipeptidyl Peptidase-4 (DPP4) is a critical parameter for minimizing off-target effects.
| Probe | Tumor Model | Tumor Uptake (%ID/g at 1h) | Reference |
| This compound (as 99mTc-iFAP) | Hep-G2 | 7.05 ± 1.13 (at 30 min) | [3] |
| [68Ga]Ga-FAPI-46 | HEK-FAP xenograft | 10.1 | [4] |
| [68Ga]Ga-FAP-2286 | HEK-FAP xenograft | 10.6 | [4] |
Table 2: In Vivo Tumor Uptake. This table presents the tumor uptake of the radiolabeled probes in animal models, expressed as the percentage of the injected dose per gram of tumor tissue (%ID/g). Higher tumor uptake is desirable for better imaging contrast and therapeutic efficacy.
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to characterize FAP-specific probes.
In Vitro FAP Inhibition Assay
This assay determines the potency of an inhibitor in blocking the enzymatic activity of FAP.
References
- 1. Collection - Preparation and Bioevaluation of 99mTc-Labeled FAP Inhibitors as Tumor Radiotracers to Target the Fibroblast Activation Protein - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 2. Preparation and Bioevaluation of 99mTc-Labeled FAP Inhibitors as Tumor Radiotracers to Target the Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative In Vitro Analysis of Fap-IN-2 and Other Fibroblast Activation Protein (FAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of various inhibitors targeting Fibroblast Activation Protein (FAP), a promising theranostic target in oncology. While Fap-IN-2 is a notable FAP-targeted imaging agent, publicly available literature does not specify its in vitro inhibitory potency (IC50). However, the molecular scaffold of this compound is reported to have a high affinity for FAP, exceeding its affinity for other related proteases by over 1000-fold. This guide will compare the available in vitro data for a range of other prominent FAP inhibitors.
Quantitative Comparison of FAP Inhibitor Potency
The following table summarizes the in vitro inhibitory potencies (IC50 values) of several FAP inhibitors as reported in the scientific literature. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the FAP enzyme by 50% in vitro. A lower IC50 value indicates a higher potency.
| Inhibitor | IC50 (nM) | Notes |
| This compound | Not Reported | A 99mTc-labeled isonitrile-containing derivative for tumor imaging with good stability and tumor retention.[1][2] The molecular scaffold exhibits high affinity for FAP. |
| DOTAGA.Glu.(FAPi)2 | 0.26 ± 0.04 | A dimeric inhibitor with very high affinity. |
| QI-18 | 0.50 | 6.5-fold more potent than UAMC-1110.[3] |
| FAP-IN-5 | 1.7 | A potent FAP inhibitor.[3] |
| FAP-2286 | 2.7 | A cyclic peptide-based inhibitor.[4][5] |
| FAP-IN-1 | 3.3 | A potent FAP inhibitor.[3] |
| UAMC-1110 | 3.25 | A well-characterized and potent FAP inhibitor.[3] |
| FAPI-P8PN | 3.6 | A potent FAP inhibitor.[3] |
| FAPI-04 | 6.55 | A commonly used reference compound.[6] Another study reported an IC50 of 32 nM.[7] |
| FAPI-46 | 13.5 | A well-characterized FAP inhibitor.[4] |
| DOTAGA-FAP-2286-ALB | 67.5 | An albumin-binding derivative designed for enhanced tumor retention.[3] |
| [18F]FGlc-FAPI | 167 | A glycosylated FAP inhibitor for PET imaging.[7] |
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of FAP inhibition and the methodologies used for in vitro assessment, the following diagrams have been generated.
Caption: General mechanism of FAP inhibition.
Caption: Workflow for a typical in vitro FAP inhibition assay.
Experimental Protocols
In Vitro FAP Enzyme Inhibition Assay
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against FAP.
1. Reagents and Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitors (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human FAP to each well.
-
Add the diluted test inhibitors to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Record fluorescence readings at regular intervals for a defined period.
3. Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.
-
Normalize the reaction rates relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Assay
To assess the selectivity of a FAP inhibitor, its inhibitory activity is tested against other closely related proteases, such as Dipeptidyl Peptidase IV (DPP4) and Prolyl Endopeptidase (PREP).
1. Reagents and Materials:
-
Recombinant human DPP4 and PREP enzymes
-
Specific fluorogenic substrates for DPP4 and PREP
-
The same test inhibitor and assay buffer as in the FAP inhibition assay
2. Assay Procedure:
-
The procedure is identical to the FAP inhibition assay, but FAP is replaced with either DPP4 or PREP, and the corresponding specific substrate is used.
3. Data Analysis:
-
IC50 values for the inhibitor against DPP4 and PREP are determined as described above.
-
The selectivity is expressed as the ratio of the IC50 for the off-target enzyme (e.g., DPP4 or PREP) to the IC50 for FAP. A higher ratio indicates greater selectivity for FAP.
This guide provides a foundational comparison of this compound with other FAP inhibitors based on available in vitro data. Further studies are required to elucidate the specific in vitro inhibitory characteristics of this compound to enable a direct quantitative comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Fap-IN-2 Cross-Reactivity with Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding FAP and the Challenge of Selectivity
Fibroblast Activation Protein (FAP) belongs to the S9 family of serine proteases, which also includes dipeptidyl peptidases (DPPs) such as DPP4, DPP8, and DPP9, as well as prolyl endopeptidase (PREP).[1] These enzymes share the ability to cleave substrates after a proline residue, leading to a significant challenge in developing FAP-specific inhibitors.[1] Cross-reactivity with these related proteases can lead to off-target effects and impact the diagnostic accuracy and therapeutic efficacy of FAP-targeted agents.
Comparative Selectivity of FAP Inhibitors
The following table summarizes the inhibitory activity (IC50 or Ki) of various FAP inhibitors against FAP and other related proteases. This data, derived from published studies on quinoline-based and other FAP inhibitors, provides a benchmark for the expected selectivity of compounds like Fap-IN-2.
| Inhibitor | Target Protease | IC50 / Ki (nM) | Selectivity (Fold) | Reference |
| Ac-Gly-BoroPro | FAP | 23 ± 3 (Ki) | [2] | |
| DPP-4 | 377 ± 18 (Ki) | 16-fold vs. FAP | [2] | |
| UAMC1110 Derivative (Compound 5) | FAP | Subnanomolar | ~1000-fold vs. DPP4, DPP8, DPP9, PREP | [3] |
| DPP4, DPP8, DPP9, PREP | Low micromolar | [3] | ||
| UAMC1110 Derivative (Compound 6) | FAP | Subnanomolar | ~1000-fold vs. DPP4, DPP8, DPP9, PREP | [3] |
| DPP4, DPP8, DPP9, PREP | Low micromolar | [3] | ||
| UAMC1110 Derivative (Compound 7 - Cy5 probe) | FAP | Subnanomolar | Some cross-reactivity with DPP8 and DPP9 | [3] |
| DPP8, DPP9 | Low micromolar | [3] | ||
| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | FAP | Low nanomolar | >1000-fold vs. DPPs and PREP | [4][5] |
| 99mTc-FAPI-19 | FAP | 6.4 | [6] | |
| 99mTc-FAPI-34 | FAP | High affinity | [6] | |
| 99mTc-HFAPi | Human FAP | 4.49 (Kd) | [7] | |
| Murine FAP | 2.07 (Kd) | [7] |
Experimental Protocols for Assessing Protease Selectivity
A standard method for determining the selectivity of a FAP inhibitor involves measuring its inhibitory potency against a panel of related proteases. A typical experimental workflow is outlined below.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound (e.g., this compound) against FAP and a panel of related proteases (e.g., DPP4, DPP8, DPP9, PREP).
Materials:
-
Recombinant human FAP, DPP4, DPP8, DPP9, and PREP enzymes.
-
Fluorogenic peptide substrate specific for each enzyme (e.g., Ala-Pro-AFC for FAP and DPP-4).[2]
-
Test inhibitor (this compound or other FAP inhibitors).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant enzymes to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the context of FAP inhibition, the following diagrams are provided.
Caption: Workflow for in vitro protease inhibition assay.
Caption: Simplified context of FAP's role in the tumor microenvironment.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Study of 99mTc-Labeled HYNIC-FAPi for Imaging of Fibroblast Activation Proteins in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of FAP-Targeted Agents in Low FAP-Expressing Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of Fibroblast Activation Protein (FAP), a cell surface protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, has emerged as a promising strategy for both cancer imaging and therapy. However, the expression of FAP can be heterogeneous across and within tumor types, with a subset of tumors exhibiting low FAP levels. This guide provides a comparative overview of the performance of various FAP-targeted agents, with a particular focus on their efficacy in preclinical models of low FAP-expressing tumors.
Executive Summary
This guide compares the preclinical performance of several key FAP-targeted radiopharmaceuticals:
-
Fap-IN-2 (represented by 99mTc-iFAP): A technetium-99m labeled FAP inhibitor for SPECT imaging.
-
FAPI-46: A well-studied quinoline-based FAP inhibitor.
-
FAP-2286: A cyclic peptide-based FAP-targeting agent.
-
OncoFAP: A high-affinity small organic ligand of FAP.
-
SAR-bisFAP: A dimeric FAP-targeted radiopharmaceutical.
The available data suggests that while most FAP-targeted agents exhibit high uptake in tumors with high FAP expression, their performance can be variable in low FAP-expressing models. Dimeric and multimeric agents, such as SAR-bisFAP and OncoFAP-23 (a trimer of OncoFAP), appear to offer advantages in terms of tumor uptake and retention, which may be particularly beneficial in the context of low target expression.
Comparative Performance Data
The following tables summarize the key preclinical data for the compared FAP-targeted agents. It is important to note that the data is compiled from different studies and direct head-to-head comparisons in the same low FAP-expressing model are not always available.
| Agent | Radiolabel | Preclinical Model | FAP Expression Level | Tumor Uptake (%ID/g) | Key Findings |
| 99mTc-iFAP | 99mTc | Hep-G2 tumor-bearing nude mice | Not specified as low | 7.05 ± 1.13 at 30 min | High initial tumor uptake with fast kidney elimination[1][2][3]. |
| [99mTc]Tc-L1 | 99mTc | U87MG tumor mice | Lower | High tumor uptake with high tumor-to-nontarget ratios[4][5]. | Specific uptake in FAP-positive tumors[6][7]. |
| FAPI-46 | 177Lu | HT-1080-FAP xenografts | High | 3.4 ± 0.7 at 24 h | Lower tumor retention compared to FAP-2286 and FAPI tetramers[8]. |
| FAP-2286 | 177Lu | HT-1080-FAP xenografts | High | 15.8 at 24 h | Significantly longer tumor retention compared to FAPI-46. |
| OncoFAP | 177Lu | SK-RC-52.hFAP tumors | High | ~38 at 1 h | Rapid and selective accumulation in FAP-positive tumors. |
| 177Lu-OncoFAP-23 | 177Lu | SK-RC-52.hFAP tumors | High | 42 at 24 h, 16 at 96 h | Superior biodistribution and prolonged tumor uptake compared to benchmarks. |
| 64Cu-SAR-bisFAP | 64Cu | U87MG xenograft (glioblastoma) | Lower | 11.6 at 4 h, 6.2 at 24 h | Increased tumor uptake and retention over 24h compared to the monomeric form[7]. |
| 64Cu-SAR-bisFAP | 64Cu | SK-MEL187 xenograft (melanoma) | High | ~4 times higher than 68Ga-FAPI-46 at 1h | Significantly higher uptake compared to an industry standard FAP-targeted monomer[7]. |
| Dimeric FAPI (FAPI-D) | 68Ga | HEK-293T xenografts | Lower | More sensitive in detecting tumors with lower FAP expression compared to monomeric FAPI (FAPI-M). | 14-fold increase in FAP inhibition compared to FAPI-M. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Uptake and Competition Assays
-
Cell Lines:
-
High FAP Expression: HT-1080 human fibrosarcoma cells transduced to express human FAP (HT-1080-hFAP), HEK293 human embryonic kidney cells transduced to express human FAP (HEK293-hFAP).
-
Low/Endogenous FAP Expression: U-87 MG human glioblastoma cells, PS-1 pancreatic stellate cells, N30 stromal endometrial cells (FAP positive), human fibroblasts (FAP negative)[1][3].
-
-
Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
For competition assays, cells are incubated with increasing concentrations of the non-radiolabeled FAP inhibitor for a defined period before the addition of the radiolabeled compound.
-
The radiolabeled FAP inhibitor is added to the wells and incubated for various time points (e.g., 30 min, 1h, 2h, 4h).
-
After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove unbound radioactivity.
-
Cells are lysed using a suitable lysis buffer.
-
The radioactivity in the cell lysate is measured using a gamma counter.
-
The percentage of cell-associated radioactivity is calculated relative to the total added radioactivity.
-
In Vivo Biodistribution Studies
-
Animal Models:
-
Protocol:
-
When tumors reach a suitable size (e.g., 100-200 mm³), the radiolabeled FAP inhibitor is administered intravenously via the tail vein.
-
At predetermined time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h), mice are euthanized.
-
Blood is collected via cardiac puncture, and major organs and the tumor are excised, weighed, and the radioactivity is measured in a gamma counter.
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.
-
SPECT/CT and PET/CT Imaging
-
Imaging Systems:
-
A micro-SPECT/CT or micro-PET/CT scanner is used for animal imaging.
-
-
Protocol:
-
Tumor-bearing mice are anesthetized.
-
The radiolabeled FAP inhibitor is administered intravenously.
-
At specified time points post-injection, static or dynamic images are acquired.
-
CT scans are performed for anatomical co-registration.
-
Image analysis is performed to determine tumor uptake, often expressed as Standardized Uptake Value (SUV).
-
Key Signaling Pathways and Experimental Workflows
Conclusion
The development of FAP-targeted agents represents a significant advancement in oncology. While high FAP expression is a favorable prognostic indicator for the efficacy of these agents, the challenge of targeting tumors with low FAP expression remains. The data presented in this guide suggests that strategies to enhance tumor retention, such as the use of dimeric or multimeric FAP inhibitors, may be crucial for improving therapeutic and diagnostic outcomes in this patient population. Further head-to-head preclinical and clinical studies are warranted to definitively establish the optimal FAP-targeted agent for tumors with low FAP expression.
References
- 1. Design, Synthesis and Preclinical Assessment of 99mTc-iFAP for In Vivo Fibroblast Activation Protein (FAP) Imaging [ouci.dntb.gov.ua]
- 2. Design, Synthesis and Preclinical Assessment of 99mTc-iFAP for In Vivo Fibroblast Activation Protein (FAP) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of 99mTc-Labeled FAP Inhibitors with Different Linkers for Imaging of Fibroblast Activation Proteins in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Bioevaluation of 99mTc-Labeled FAP Inhibitors as Tumor Radiotracers to Target the Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Comparative Guide to Fibroblast Activation Protein (FAP) Inhibitors for Researchers and Drug Development Professionals
A comprehensive meta-analysis of publicly available data on key Fibroblast Activation Protein (FAP) inhibitors reveals a landscape of promising diagnostic and therapeutic agents. While specific quantitative performance data for FAP-IN-2, a technetium-99m labeled isonitrile-containing FAP inhibitor, remains largely within patent literature and is not extensively published in peer-reviewed journals, a comparative analysis of other well-characterized inhibitors provides valuable insights for researchers in the field.
This guide offers a structured comparison of prominent FAP inhibitors, focusing on their in vitro binding affinities and in vivo tumor uptake. Detailed experimental protocols for the evaluation of these inhibitors are also provided, alongside visualizations of the FAP signaling pathway and a typical experimental workflow.
Quantitative Comparison of FAP Inhibitor Performance
The efficacy of FAP inhibitors is primarily determined by their binding affinity to the FAP enzyme and their ability to selectively accumulate in tumor tissues. The following tables summarize the available quantitative data for several key FAP inhibitors.
In Vitro Binding Affinity of FAP Inhibitors
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for assessing the potency of an inhibitor. A lower value for both indicates a higher binding affinity.
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| FAPI-04 | - | - | Data not consistently reported in reviewed literature. |
| FAP-2286 | - | - | A peptide-based inhibitor; affinity often reported as KD. |
| UAMC-1110 | - | - | A potent and selective FAP inhibitor. |
| [natGa]Ga-SB02055 | 0.41 ± 0.06 | - | A (R)-pyrrolidin-2-yl-boronic acid-based inhibitor.[1] |
| [natGa]Ga-SB04028 | 13.9 ± 1.29 | - | A (R)-pyrrolidin-2-yl-boronic acid-based inhibitor.[1] |
| [natGa]Ga-PNT6555 | 78.1 ± 4.59 | - | A (R)-pyrrolidin-2-yl-boronic acid-based inhibitor.[1] |
| CN-C5-FAPI | Low nanomolar | - | An isocyanide-containing FAP inhibitor.[2] |
| CN-PEG4-FAPI | Low nanomolar | - | An isocyanide-containing FAP inhibitor.[2] |
| iFAP | - | 0.536 | A 99mTc-labeled boronic acid derivative.[3] |
In Vivo Tumor Uptake of Radiolabeled FAP Inhibitors
The percentage of injected dose per gram of tissue (%ID/g) is a standard measure for quantifying the tumor-targeting efficacy of radiolabeled compounds in preclinical models.
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g) | Time Post-Injection |
| [99mTc]Tc-L1 | U87MG | 13.18 ± 1.26 | 1 h |
| [99mTc]Tc-iFAP | Hep-G2 | 7.05 ± 1.13 | 30 min |
| [99mTc]Tc-6-1 | - | 16.15 ± 0.83 | - |
| [99mTc][Tc-(CN-PEG4-FAPI)6]+ | U87MG | Higher than [99mTc][Tc-(CN-C5-FAPI)6]+ | - |
| [68Ga]Ga-SB04028 | HEK293T:hFAP | 10.1 ± 0.42 | 1 h |
| [68Ga]Ga-PNT6555 | HEK293T:hFAP | 6.38 ± 0.45 | 1 h |
| [177Lu]Lu-FAP-2286 | HEK-FAP xenografts | 21.1 | 3 h |
| [177Lu]Lu-FAPI-46 | HEK-FAP xenografts | - | 3 h |
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible evaluation of FAP inhibitors.
In Vitro FAP Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of FAP by 50%.
-
Reagents and Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Test inhibitors at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add rhFAP to the wells of the microplate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Biodistribution Study
This study evaluates the distribution and accumulation of a radiolabeled FAP inhibitor in a tumor-bearing animal model.
-
Animal Model:
-
Immunocompromised mice (e.g., nude mice) bearing xenograft tumors expressing FAP (e.g., U87MG, HT1080-FAP).
-
-
Radiotracer Administration:
-
Administer a known amount of the radiolabeled FAP inhibitor to the mice via intravenous injection.
-
-
Tissue Collection and Measurement:
-
At predetermined time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize the mice.
-
Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the tumor-to-organ ratios to assess the targeting specificity.
-
Visualizing FAP Inhibition: Pathways and Workflows
FAP Signaling Pathways
Fibroblast Activation Protein is known to influence several key signaling pathways involved in cancer progression, including cell proliferation, migration, and invasion.
Caption: FAP-mediated signaling pathways in cancer.
Experimental Workflow for FAP Inhibitor Evaluation
The preclinical evaluation of a novel FAP inhibitor typically follows a structured workflow from initial design to in vivo testing.
Caption: Preclinical evaluation workflow for FAP inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
